4-Chlorobutyl acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54074. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chlorobutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLDCZJUHYVOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884344 | |
| Record name | 1-Butanol, 4-chloro-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-92-1 | |
| Record name | 1-Butanol, 4-chloro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6962-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanol, 4-chloro-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006962921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobutyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorobutyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanol, 4-chloro-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanol, 4-chloro-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobutyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chlorobutyl acetate chemical properties and structure
An In-depth Technical Guide to 4-Chlorobutyl Acetate (B1210297): Chemical Properties and Structure
Introduction
4-Chlorobutyl acetate (CAS No. 6962-92-1) is a bifunctional organic compound featuring both an ester and a terminal haloalkyl group.[1] It presents as a colorless to light yellow liquid with a mild, fruity odor.[2][3] This compound is a valuable intermediate and reagent in organic synthesis, particularly within the pharmaceutical, agrochemical, and fine chemical industries.[2][3][4] Its utility stems from its ability to introduce the 4-acetoxybutyl or 4-chlorobutyl moieties into more complex molecular structures. Notably, it serves as a key reagent in the synthesis of novel cyclic ADP ribose derivatives and in the development of antagonists for the transient receptor potential melastatin 2 (TRPM2), which are relevant in insulin (B600854) secretion research.[4][5][6]
Chemical Structure and Identification
This compound consists of a butyl chain where one terminus is functionalized with a chlorine atom and the other is esterified with an acetate group.[2] This structure provides two reactive sites for further chemical transformations.
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | This compound | [7] |
| CAS Number | 6962-92-1 | [2][3][6][8] |
| Molecular Formula | C₆H₁₁ClO₂ | [2][5][8] |
| Linear Formula | CH₃COO(CH₂)₄Cl | |
| Synonyms | 1-Acetoxy-4-chlorobutane, Acetic acid 4-chlorobutyl ester, δ-Chlorobutyl Acetate | [3][6][9] |
| SMILES | CC(=O)OCCCCCl | [2][7][8] |
| InChI | 1S/C6H11ClO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | [2][10] |
| InChIKey | PYLDCZJUHYVOAF-UHFFFAOYSA-N | [2][7][10] |
| EC Number | 230-158-8 | [2][8] |
| MDL Number | MFCD00001013 | [3][5][8] |
| PubChem CID | 23399 |[2][3] |
Physicochemical Properties
This compound is a combustible liquid that is stable under normal storage conditions.[2] It is immiscible with water but soluble in organic solvents such as ethanol (B145695) and ether.[2]
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 150.60 g/mol | [4][5][8] |
| Appearance | Colorless to pale yellow liquid | [2][3][7] |
| Density | 1.072 - 1.08 g/mL at 25 °C | [5][8][11][12] |
| Boiling Point | 92 °C at 22 mmHg (lit.) | [5][8][11][12] |
| Melting Point | Not available | [8] |
| Flash Point | 64 °C (147.2 °F) - closed cup | [11] |
| Refractive Index | 1.433 - 1.435 at 20 °C (lit.) | [5][8][11] |
| Water Solubility | Immiscible | [2] |
| Vapor Pressure | 0.4 ± 0.3 mmHg at 25°C (Predicted) | [11] |
| Purity | ≥97% (GC) |[3][9][13] |
Experimental Protocols: Synthesis
The synthesis of this compound is most commonly achieved through the ring-opening reaction of tetrahydrofuran (B95107) (THF). Below are two cited methodologies.
Method 1: Reaction with Acetyl Chloride
This procedure involves the reaction of tetrahydrofuran with acetyl chloride, catalyzed by a Lewis acid such as zinc chloride.[14][15]
Protocol:
-
To a 250 mL two-necked flask equipped with a reflux condenser and a pressure-equalizing dropping funnel, add 41.24 g (0.573 mol) of tetrahydrofuran and 15 mg of anhydrous zinc chloride.[15]
-
Flush the apparatus with nitrogen and maintain an inert atmosphere.[15]
-
Place 53.62 g of acetyl chloride into the dropping funnel.[15]
-
Add the acetyl chloride dropwise to the stirred THF solution over approximately 30 minutes.[15]
-
After the addition is complete, heat the mixture to reflux (oil bath at 80°C) for 60-90 minutes.[14][15] The reaction is complete when the refluxing of acetyl chloride ceases.[15]
-
Configure the apparatus for vacuum distillation.
-
Distill the crude product to yield pure this compound. The reported boiling point is 78-79°C at 15 mmHg, with a yield of approximately 76%.[14]
Method 2: Reaction with Acetic Acid and HCl
An alternative patented method involves the reaction of tetrahydrofuran with acetic acid and hydrochloric acid, catalyzed by stannic chloride.[16]
Protocol:
-
Charge a reaction vessel with tetrahydrofuran, acetic acid, hydrochloric acid, and a catalytic amount of stannic chloride.[16]
-
Heat the reaction mixture to a temperature between 20°C and 250°C.[16]
-
Upon completion of the reaction, recover the crude product mixture.
-
Wash the product with water to remove unreacted acids and tetrahydrofuran.[16]
-
The resulting organic layer contains this compound as the major product, which can be further purified by distillation.[16]
Reactivity and Applications
This compound is a key synthetic intermediate due to its two distinct functional groups. It is not involved in signaling pathways itself but is used to construct molecules that are. Its primary application is as a building block in multi-step syntheses.
The compound's reactivity allows it to be used in the synthesis of pharmaceuticals and other fine chemicals. For example, it is a documented reagent for creating novel cyclic ADP ribose derivatives and for synthesizing a TRPM2 antagonist, highlighting its importance in drug discovery and development.[4][5][6]
References
- 1. CN108484398B - Preparation method of 4-halobutyl acetate - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 6962-92-1 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. This compound | 6962-92-1 | TCI AMERICA [tcichemicals.com]
- 10. This compound(6962-92-1) MS spectrum [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. chembk.com [chembk.com]
- 13. This compound | CAS#:6962-92-1 | Chemsrc [chemsrc.com]
- 14. prepchem.com [prepchem.com]
- 15. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. US4005125A - Preparation of haloalkyl esters - Google Patents [patents.google.com]
In-Depth Technical Guide: 4-Chlorobutyl Acetate (CAS No. 6962-92-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-chlorobutyl acetate (B1210297) (CAS No. 6962-92-1), a versatile bifunctional molecule of significant interest in organic synthesis and drug discovery. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, and key applications, with a focus on its role as a crucial intermediate in the development of pharmacologically active compounds.
Physicochemical and Safety Data
4-Chlorobutyl acetate is a colorless liquid with a mild, fruity odor.[1] It is characterized by the presence of both an ester functional group and a terminal chlorine atom, making it a valuable building block in various chemical transformations.[2][3]
Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 6962-92-1 | [1] |
| Molecular Formula | C₆H₁₁ClO₂ | [1] |
| Molecular Weight | 150.60 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 92 °C at 22 mmHg | [4] |
| Density | 1.08 g/mL | [4] |
| Refractive Index | 1.4350 | [4] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; insoluble in water. | [1] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [1] |
Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the ring-opening of tetrahydrofuran (B95107) (THF) with acetyl chloride in the presence of a catalytic amount of zinc chloride.[5]
Experimental Protocol: Synthesis from Tetrahydrofuran and Acetyl Chloride
Materials:
-
Tetrahydrofuran (THF)
-
Acetyl chloride
-
Anhydrous zinc chloride (ZnCl₂)
Procedure:
-
To a flame-dried flask equipped with a reflux condenser and a dropping funnel, add tetrahydrofuran and a catalytic amount of anhydrous zinc chloride.
-
Slowly add acetyl chloride to the flask from the dropping funnel with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for a specified period to ensure the completion of the reaction.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
Caption: Reaction scheme for the synthesis of this compound.
Spectroscopic Data Analysis
The structural confirmation of this compound is achieved through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
~4.1 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH₂-).
-
~3.6 ppm (triplet): Protons on the carbon adjacent to the chlorine atom (-CH₂-Cl).
-
~2.0 ppm (singlet): Protons of the acetyl group (CH₃-C=O).
-
~1.8 ppm (multiplet): Protons on the two central methylene (B1212753) groups of the butyl chain (-CH₂-CH₂-).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
~171 ppm: Carbonyl carbon of the ester group (C=O).
-
~64 ppm: Carbon adjacent to the ester oxygen (-O-CH₂-).
-
~45 ppm: Carbon adjacent to the chlorine atom (-CH₂-Cl).
-
~29 ppm and ~25 ppm: The two central methylene carbons of the butyl chain.
-
~21 ppm: Carbon of the acetyl methyl group (CH₃-C=O).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
-
~1740 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the ester group.
-
~1240 cm⁻¹: A strong C-O stretching band of the ester.
-
~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chain.
-
~650-750 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (m/z = 150.60). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in M+ and M+2 peaks.
-
Key Fragments: Common fragmentation pathways include the loss of the acetyl group, the chlorobutyl group, and cleavage of the butyl chain.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of modulators for ion channels and signaling molecules.[1]
Synthesis of TRPM2 Antagonists
The transient receptor potential melastatin 2 (TRPM2) channel is a calcium-permeable cation channel involved in various physiological and pathological processes, including immune responses and neurodegeneration. This compound is utilized as a starting material in the synthesis of TRPM2 antagonists, which are being investigated for their therapeutic potential.
Synthesis of Cyclic ADP-Ribose (cADPR) Analogs
Cyclic ADP-ribose is a second messenger that mobilizes intracellular calcium stores.[6][7] Analogs of cADPR are synthesized to study its signaling pathways and to develop potential therapeutic agents. The chlorobutyl moiety of this compound can be used to introduce a linker or modify the ribose portion of the molecule in the synthesis of these analogs.[6]
Caption: Role of this compound in pharmaceutical synthesis.
Signaling Pathways of Target Molecules
The therapeutic potential of compounds synthesized from this compound lies in their ability to modulate specific signaling pathways.
TRPM2 Signaling Pathway
The TRPM2 channel is activated by various stimuli, including oxidative stress and ADP-ribose. Its activation leads to an influx of calcium ions, which can trigger downstream signaling cascades involved in inflammation, apoptosis, and other cellular responses.
Caption: Simplified TRPM2 signaling pathway.
Cyclic ADP-Ribose (cADPR) Signaling Pathway
cADPR acts as a second messenger to mobilize intracellular calcium from the endoplasmic reticulum via ryanodine (B192298) receptors. This increase in cytosolic calcium concentration influences a wide range of cellular processes, including muscle contraction, neurotransmission, and gene expression.
Caption: Simplified cADPR signaling pathway.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and agonist activity of cyclic ADP-ribose analogues with substitution of the northern ribose by ether or alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and use of cell-permeant cyclic ADP-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chlorobutyl Acetate
This guide provides a comprehensive overview of 4-chlorobutyl acetate (B1210297), a significant chemical intermediate in various industrial and research applications. It details the compound's core physicochemical properties, synthesis protocols, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.
Core Properties of 4-Chlorobutyl Acetate
This compound is a colorless to light yellow liquid that serves as a versatile solvent and an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility is underscored by its chemical structure, which incorporates both a chloro and an acetate functional group, lending it a unique reactivity.[2]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₆H₁₁ClO₂ | [2][3][4][5] |
| Molecular Weight | 150.60 g/mol | [5][6] |
| CAS Number | 6962-92-1 | [2][3] |
| Appearance | Clear colorless to pale yellow liquid | [1][3][7] |
| Density | 1.072 g/mL at 25 °C | [8] |
| Boiling Point | 92 °C at 22 mmHg | [4][8] |
| Refractive Index | 1.434 at 20 °C | [8] |
| Purity (GC) | ≥ 97% | [1] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of tetrahydrofuran (B95107) with acetyl chloride in the presence of a catalyst.[9]
Detailed Methodology:
-
Combine 65 g of acetyl chloride, 50 g of tetrahydrofuran (boiling point 66 °C), and 0.01 g of zinc chloride in a reaction vessel.[9]
-
Ensure the setup is protected from moisture.[9]
-
Heat the mixture to reflux and maintain for 90 minutes.[9]
-
Following the reflux period, purify the product by distillation.[9]
-
The expected yield of this compound is approximately 76%, with a boiling point of 78-79 °C at 15 mmHg or 90-91 °C at 20 mmHg.[9]
Visualizing the Synthesis Pathway
The following diagram illustrates the synthetic route for this compound from tetrahydrofuran and acetyl chloride.
Caption: Synthesis of this compound.
Applications in Research and Development
This compound is a key reagent in the synthesis of various pharmaceutical compounds. It is notably used in the creation of novel cyclic ADP ribose derivatives and in the synthesis of antagonists for the transient receptor potential melastatin 2 (TRPM2), which plays a role in insulin (B600854) secretion.[5][8] Its role as a versatile intermediate makes it a valuable compound in the field of drug discovery and fine chemical manufacturing.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound 98 6962-92-1 [sigmaaldrich.com]
- 7. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound | 6962-92-1 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
Spectroscopic Profile of 4-Chlorobutyl Acetate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-chlorobutyl acetate (B1210297), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant value to researchers, scientists, and professionals in the fields of drug development and fine chemical manufacturing.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 4-chlorobutyl acetate. These values are essential for the structural elucidation and quality control of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 4.08 | Triplet (t) | 2H | 6.4 | -O-CH₂ - |
| 3.55 | Triplet (t) | 2H | 6.6 | -CH₂ -Cl |
| 2.05 | Singlet (s) | 3H | - | CH₃ -C=O |
| 1.81 | Quintet (p) | 2H | 6.5 | -CH₂-CH₂ -CH₂Cl |
| 1.74 | Quintet (p) | 2H | 6.5 | -O-CH₂-CH₂ - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 171.0 | C =O |
| 64.0 | -O-C H₂- |
| 44.7 | -C H₂-Cl |
| 28.1 | -O-CH₂-C H₂- |
| 26.3 | -CH₂-C H₂-CH₂Cl |
| 20.9 | C H₃-C=O |
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2960 | Strong | C-H stretch (alkane) |
| 1740 | Strong | C=O stretch (ester) |
| 1240 | Strong | C-O stretch (ester) |
| 1045 | Medium | C-O stretch (ester) |
| 654 | Medium | C-Cl stretch |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 150/152 | < 5 | [M]⁺ (Molecular Ion) |
| 115 | > 80 | [M - Cl]⁺ |
| 90 | ~ 20 | [M - CH₃COO]⁺ |
| 73 | > 90 | [CH₃COO(CH₂)₂]⁺ |
| 43 | 100 | [CH₃CO]⁺ |
Experimental Workflow
The general workflow for obtaining and analyzing the spectroscopic data of a liquid sample like this compound is outlined below. This process ensures the acquisition of high-quality data for accurate structural determination and purity assessment.
Caption: Workflow for Spectroscopic Analysis.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments performed on this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 100 MHz. The spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an accumulation of 1024 scans.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound was placed between two polished sodium chloride (NaCl) plates to form a thin liquid film.
-
Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was obtained by averaging 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC) equipped with a suitable capillary column.
-
Ionization: Electron Ionization (EI) was used as the ionization method, with an electron energy of 70 eV.
-
Data Acquisition: The mass spectrum was recorded over a mass-to-charge (m/z) range of 40 to 200. The ion source temperature was maintained at 200 °C. The resulting spectrum represents the relative abundance of the parent ion and its various fragment ions.
An In-depth Technical Guide to the Solubility of 4-Chlorobutyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-chlorobutyl acetate (B1210297), a key intermediate in the pharmaceutical and chemical industries. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Topic: Solubility Profile of 4-Chlorobutyl Acetate
This compound (CAS No. 6962-92-1) is a colorless liquid with the molecular formula C₆H₁₁ClO₂.[1] Its structure, featuring both a polar ester group and a non-polar alkyl chain with a chlorine atom, results in a nuanced solubility profile. Understanding its solubility is critical for its application in chemical synthesis, particularly in reaction media selection, product purification, and formulation development.
Quantitative Solubility Data
The following table summarizes the available qualitative solubility information for this compound.
| Solvent | Qualitative Solubility | Source |
| Ethanol | Soluble | [1] |
| Ether | Soluble | [1] |
| Chloroform | Slightly Soluble | ChemicalBook |
| Ethyl Acetate | Slightly Soluble | ChemicalBook |
| Water | Insoluble/Immiscible | [1] |
It is important to note that "slightly soluble" is a qualitative term and experimental determination is necessary for precise measurements.
Experimental Protocols for Solubility Determination
To ascertain the quantitative solubility of this compound or any organic compound, a systematic experimental approach is required. The following is a generalized protocol based on standard laboratory methods for determining the solubility of a liquid solute in a solvent.
Objective:
To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Centrifuge (optional)
-
Syringe filters (chemically compatible)
Procedure:
-
Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the selected organic solvent. An excess is ensured when a separate phase of the solute is visible.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: After equilibration, cease agitation and allow the solution to stand at the constant temperature to allow the undissolved solute to settle. If necessary, centrifuge the vial to facilitate the separation of the excess solute.
-
Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant using a pipette. To avoid transferring any undissolved solute, it is advisable to use a syringe fitted with a chemically resistant filter.
-
Dilution: Dilute the extracted aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.
-
Calculation: From the measured concentration of the diluted sample, calculate the original concentration of the saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in g/100 mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described above.
Caption: Experimental workflow for determining the solubility of a liquid compound.
References
A Comprehensive Technical Guide to the Physical Properties of 1-Acetoxy-4-chlorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetoxy-4-chlorobutane, a bifunctional organic compound, serves as a key intermediate in a variety of chemical syntheses. Its dual reactivity, stemming from the presence of both an ester and a chloro functional group, makes it a versatile building block in the pharmaceutical and chemical industries. A thorough understanding of its physical properties is paramount for its effective use in process development, quality control, and chemical engineering applications. This technical guide provides an in-depth overview of the core physical characteristics of 1-acetoxy-4-chlorobutane, complete with experimental protocols for their determination and a summary of quantitative data.
Chemical Identity
To ensure clarity and precision in scientific communication, a comprehensive list of identifiers for 1-acetoxy-4-chlorobutane is provided below.
| Identifier Type | Value |
| IUPAC Name | 4-chlorobutyl acetate[1] |
| CAS Number | 6962-92-1[1][2] |
| Molecular Formula | C6H11ClO2[1][2] |
| Molecular Weight | 150.6 g/mol [2] |
| InChI | InChI=1S/C6H11ClO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3[1] |
| InChIKey | PYLDCZJUHYVOAF-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(=O)OCCCCCl[1] |
| Synonyms | 4-Chlorobutyl acetate (B1210297), 1-Chloro-4-acetoxybutane, Acetic acid 4-chlorobutyl ester, 4-Chloro-1-butanol acetate, δ-Chlorobutyl acetate[1][2] |
Physicochemical Properties
The physical properties of 1-acetoxy-4-chlorobutane are critical for its handling, storage, and application in synthetic chemistry. The following table summarizes the key physicochemical data available for this compound.
| Property | Value | Conditions |
| Appearance | Clear, colorless oil/liquid | Ambient |
| Boiling Point | 92 °C[2] | 22 mmHg |
| Density | 1.072 g/mL[2] | 25 °C |
| Refractive Index (nD) | 1.434[2] | 20 °C |
| Flash Point | 148 °F (64.4 °C)[2] | |
| Solubility | Immiscible in water. Slightly soluble in chloroform (B151607) and ethyl acetate.[2] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental procedures for measuring the key physical constants of liquid organic compounds like 1-acetoxy-4-chlorobutane.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient technique for determining the boiling point of a small sample of liquid.
Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
-
Sample of 1-acetoxy-4-chlorobutane
Procedure:
-
Fill the Thiele tube with a suitable heating fluid (e.g., mineral oil) to a level just above the side arm.
-
Place a small amount (a few milliliters) of 1-acetoxy-4-chlorobutane into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube containing the sample, with the open end submerged in the liquid.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the heating fluid.
-
Gently heat the side arm of the Thiele tube.[3] Convection currents will ensure uniform heating of the fluid.[3]
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.[3][4]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3] Record this temperature.
Determination of Density (Pycnometer Method)
The density of a liquid is its mass per unit volume. A pycnometer (or specific gravity bottle) is a flask with a precise volume used to determine the density of a liquid.
Materials:
-
Pycnometer (calibrated)
-
Analytical balance
-
Thermometer
-
Distilled water
-
Sample of 1-acetoxy-4-chlorobutane
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance (m_empty).
-
Fill the pycnometer with distilled water and place it in a thermostat bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
Carefully dry the outside of the pycnometer and weigh it (m_water).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with the sample of 1-acetoxy-4-chlorobutane and bring it to the same temperature as the water.
-
Dry the outside of the pycnometer and weigh it (m_sample).
-
The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when it enters the material. It is a characteristic property of a substance.
Materials:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Sample of 1-acetoxy-4-chlorobutane
-
Cleaning solvent (e.g., acetone (B3395972) or ethanol)
-
Soft lens tissue
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.[5]
-
Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20 °C).
-
Using a dropper, place a few drops of the 1-acetoxy-4-chlorobutane sample onto the surface of the lower prism.[5][6]
-
Close the prisms carefully.
-
Adjust the light source and mirror to obtain maximum illumination.
-
Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.
-
Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.
-
If a colored band is visible, adjust the chromaticity screw until a sharp, black-and-white dividing line is obtained.
-
Align the dividing line exactly with the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.[5]
-
Clean the prisms thoroughly with a suitable solvent and soft tissue after the measurement.[6]
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Materials:
-
Test tubes
-
Graduated cylinder or pipette
-
Vortex mixer or stirring rod
-
Sample of 1-acetoxy-4-chlorobutane
-
Various solvents (e.g., water, chloroform, ethyl acetate)
Procedure:
-
Place a small, known amount (e.g., 0.1 mL) of 1-acetoxy-4-chlorobutane into a test tube.[7]
-
Add a small, measured volume (e.g., 1 mL) of the solvent to be tested.[8]
-
Vigorously shake or stir the mixture for a set period.[8]
-
Observe the mixture to see if the sample has completely dissolved.
-
If the sample has dissolved, it is considered soluble in that solvent at that concentration.
-
If the sample has not dissolved, the mixture can be gently heated to determine the effect of temperature on solubility.
-
For immiscible liquids, the formation of two distinct layers will be observed.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of 1-acetoxy-4-chlorobutane. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for the accurate and reproducible determination of these properties in a laboratory setting. A firm grasp of these physical characteristics is indispensable for the safe handling, efficient application, and successful scale-up of chemical processes involving this versatile intermediate.
References
- 1. 1-Butanol, 4-chloro-, 1-acetate | C6H11ClO2 | CID 23399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6962-92-1 [chemicalbook.com]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. davjalandhar.com [davjalandhar.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
Synthesis of 4-Chlorobutyl Acetate via Tetrahydrofuran Ring-Opening: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 4-chlorobutyl acetate (B1210297) from the ring-opening reaction of tetrahydrofuran (B95107) (THF) with acetyl chloride. This reaction is a fundamental transformation in organic synthesis, offering a direct route to a versatile bifunctional molecule used as a key intermediate in the production of pharmaceuticals and other specialty chemicals.[1] This document details the underlying reaction mechanism, summarizes various experimental protocols, and presents key quantitative data in a structured format. Furthermore, it includes visual diagrams of the reaction pathway and a general experimental workflow to facilitate a comprehensive understanding of the process.
Introduction
4-Chlorobutyl acetate is a valuable building block in organic chemistry, primarily utilized as a reagent in the synthesis of novel cyclic ADP ribose derivatives and as an intermediate in the development of antagonists for the transient receptor potential melastatin 2 (TRPM2) channel, which is implicated in insulin (B600854) secretion.[2] The synthesis of this compound is most commonly achieved through the acylative cleavage of tetrahydrofuran with acetyl chloride. This ring-opening reaction is typically catalyzed by a Lewis acid, which activates the ether oxygen, making the THF ring susceptible to nucleophilic attack by the chloride ion. Various catalysts have been explored to facilitate this transformation, with zinc chloride being one of the most frequently employed due to its effectiveness and relatively low cost.
Reaction Mechanism and Pathway
The synthesis of this compound from tetrahydrofuran and acetyl chloride proceeds via a Lewis acid-catalyzed ring-opening mechanism. The reaction is initiated by the coordination of the Lewis acid (e.g., ZnCl₂) to the oxygen atom of the THF ring. This coordination enhances the electrophilicity of the adjacent carbon atoms. The acetyl chloride then acts as the acylating agent. The chloride ion, liberated from the acetyl chloride or the Lewis acid complex, subsequently attacks one of the activated alpha-carbons of the THF ring, leading to the cleavage of the C-O bond and the formation of the this compound product.
Caption: Reaction pathway for the Lewis acid-catalyzed synthesis of this compound.
Experimental Protocols and Quantitative Data
Several research groups have reported procedures for the synthesis of this compound from THF and acetyl chloride. The following tables summarize the key quantitative data from representative experimental protocols.
Table 1: Reactant and Catalyst Quantities
| Reference/Study | Tetrahydrofuran (THF) | Acetyl Chloride | Catalyst | Catalyst Loading |
| Cloke & Pilgrim (1939)[3] | 50 g | 65 g | Zinc Chloride (ZnCl₂) | 0.01 g |
| DrDevice (Sciencemadness)[4][5] | 41.24 g (0.573 mol) | 53.62 g | Anhydrous Zinc Chloride (ZnCl₂) | 15 mg |
| Chinese Patent CN103073421A[6] | 72 g | 113 g (Chloroacetyl chloride) | Anhydrous Zinc Chloride (ZnCl₂) | 1 g |
Table 2: Reaction Conditions and Yields
| Reference/Study | Temperature | Reaction Time | Purification Method | Yield | Boiling Point |
| Cloke & Pilgrim (1939)[3] | Reflux | 90 minutes | Distillation | 76% | 78-79°C / 15 mmHg |
| DrDevice (Sciencemadness)[4][5] | Reflux (Oil bath at 80°C) | 1 hour post-addition | Distillation | 68% | 100°C / 0.05 atm |
| Chinese Patent CN103073421A[6] | 40°C during addition, then 1 hr | 1 hour | Vacuum Distillation | 90% | Not specified |
Detailed Experimental Protocol (Adapted from Cloke & Pilgrim, 1939)
This section provides a detailed methodology based on the work of Cloke and Pilgrim, which is a frequently cited procedure.[3]
Materials:
-
Tetrahydrofuran (50 g)
-
Acetyl chloride (65 g)
-
Anhydrous zinc chloride (0.01 g)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add tetrahydrofuran (50 g), acetyl chloride (65 g), and anhydrous zinc chloride (0.01 g).
-
Fit the flask with a reflux condenser, ensuring the apparatus is protected from atmospheric moisture.
-
Heat the mixture to reflux and maintain for 90 minutes.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Reconfigure the apparatus for distillation.
-
Distill the reaction mixture under reduced pressure to isolate the this compound. The product is collected at a boiling point of 78-79°C at 15 mmHg.[3]
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted in the following diagram.
Caption: General experimental workflow for the synthesis of this compound.
Safety Considerations
-
Acetyl chloride is highly corrosive and reacts violently with water. It is also a lachrymator. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Tetrahydrofuran is a flammable liquid and can form explosive peroxides upon prolonged exposure to air. It is advisable to use freshly opened or tested THF.
-
The reaction should be conducted with care, and the addition of reagents should be controlled to avoid an uncontrolled exothermic reaction.
Conclusion
The synthesis of this compound from tetrahydrofuran and acetyl chloride is a robust and well-established method for producing this important chemical intermediate. The use of a Lewis acid catalyst, such as zinc chloride, is crucial for achieving high yields in a reasonable timeframe. While the general procedure is straightforward, careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to implement and adapt this valuable transformation.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 6962-92-1 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. CN103073421A - High-efficiency simple synthetic method for delta-chlorobutyl ester - Google Patents [patents.google.com]
Stability of 4-Chlorobutyl Acetate at Room Temperature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 4-chlorobutyl acetate (B1210297) at room temperature. While generally considered stable under standard storage conditions, this document explores its potential degradation pathways, recommended storage protocols, and analytical methodologies for stability assessment. The information presented herein is crucial for researchers, scientists, and drug development professionals who utilize 4-chlorobutyl acetate as a solvent or intermediate in sensitive synthetic processes.
Introduction
This compound (CAS No. 6962-92-1) is a colorless liquid with a mild, fruity odor, widely employed as a solvent and a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its bifunctional nature, possessing both an ester and an alkyl halide group, makes it a versatile reagent. However, these same functional groups are susceptible to degradation, which can impact the purity of the substance and the outcome of chemical reactions. Understanding the stability of this compound at room temperature is therefore critical for ensuring its quality and performance.
Chemical Stability Profile
Multiple sources indicate that this compound is stable at room temperature when stored in closed containers under normal and dry conditions[1][2][3]. However, its stability can be compromised by several factors, including the presence of moisture, light, and incompatible materials.
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the ester linkage.
-
Strong Reducing Agents: May react with the alkyl chloride.
Hazardous Decomposition Products: Upon decomposition, which can be induced by high temperatures or reaction with incompatible materials, this compound may produce hazardous substances, including:
Potential Degradation Pathways
At room temperature, the primary degradation pathway of concern for this compound is hydrolysis, given the presence of atmospheric moisture. Other potential, albeit slower, degradation routes include elimination and substitution reactions.
Hydrolysis
The ester functional group is susceptible to hydrolysis, a reaction that is accelerated in the presence of acids or bases. At neutral pH, this process is slow at room temperature. The hydrolysis of this compound yields acetic acid and 4-chloro-1-butanol.
Caption: Proposed hydrolysis degradation pathway of this compound.
Intramolecular Cyclization
In the presence of a base or upon prolonged standing, there is a possibility of intramolecular cyclization to form tetrahydrofurfuryl acetate, although this is less likely to be a significant pathway at room temperature without a catalyst.
Quantitative Stability Data (Illustrative)
No specific long-term quantitative stability data for this compound at room temperature was identified in the public domain. The following table is illustrative and provides a template for the types of data that should be collected during a stability study. The values are hypothetical and based on the expected slow degradation of a haloalkyl acetate under controlled room temperature conditions (25°C/60% RH).
| Time Point (Months) | Assay (%) | Acetic Acid (%) | 4-Chloro-1-butanol (%) | Total Impurities (%) |
| 0 | 99.8 | < 0.05 | < 0.05 | 0.2 |
| 3 | 99.7 | 0.08 | 0.07 | 0.3 |
| 6 | 99.6 | 0.12 | 0.11 | 0.4 |
| 12 | 99.4 | 0.20 | 0.18 | 0.6 |
| 24 | 99.0 | 0.35 | 0.32 | 1.0 |
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is essential to accurately quantify the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended techniques.
Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its potential degradation products.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting a sample of this compound to stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The chromatograms from the stressed samples should demonstrate that the degradation product peaks are well-resolved from the parent peak.
GC-MS for Identification of Volatile Impurities
Objective: To identify and quantify volatile degradation products.
Methodology:
-
Chromatographic System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 35-350.
Caption: General experimental workflow for a stability study of this compound.
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
-
Storage Temperature: Store at room temperature (20-25°C).
-
Container: Keep in a tightly sealed, original container.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen.
-
Light: Protect from direct sunlight and strong light sources.
-
Ventilation: Store in a well-ventilated area away from incompatible materials.
Conclusion
This compound is a stable compound at room temperature when stored under appropriate conditions. The primary degradation concern is hydrolysis of the ester linkage, which is slow under neutral conditions but can be accelerated by acids, bases, and elevated temperatures. For applications requiring high purity, it is essential to adhere to recommended storage and handling procedures and to verify the purity of the material using appropriate analytical techniques like HPLC or GC-MS, particularly if it has been stored for an extended period. The development of a validated stability-indicating analytical method is crucial for accurately monitoring the quality of this compound over time.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetic Acid Esters, Acetates [organic-chemistry.org]
- 4. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
Thermochemical Profile of 4-Chlorobutyl Ethanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 4-chlorobutyl ethanoate (CAS No: 6962-92-1). Due to the limited availability of publicly accessible, experimentally determined thermochemical data for 4-chlorobutyl ethanoate, this document also presents data for its close structural isomers, ethyl 4-chlorobutanoate and butyl 4-chlorobutanoate, to serve as a valuable reference and aid in estimations. Detailed experimental protocols for the determination of key thermochemical properties for organic esters are also provided.
Physicochemical Properties of 4-Chlorobutyl Ethanoate
A summary of the fundamental physicochemical properties of 4-chlorobutyl ethanoate is presented below.
| Property | Value | Reference |
| Molecular Formula | C6H11ClO2 | [1] |
| Molecular Weight | 150.60 g/mol | [1] |
| Boiling Point | 92 °C at 22 mmHg | [2] |
| Density | 1.072 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.434 | [2] |
Thermochemical Data
Critically evaluated thermochemical data for 4-chlorobutyl ethanoate is available in the subscription-based NIST/TRC Web Thermo Tables[3]. However, this data is not publicly accessible. The following tables present available experimental thermochemical data for structural isomers of 4-chlorobutyl ethanoate, which can be used for estimation purposes.
Enthalpy of Formation and Combustion
The following table summarizes the standard enthalpy of formation (ΔfH°) and combustion (ΔcH°) for liquid ethyl 4-chlorobutanoate, an isomer of 4-chlorobutyl ethanoate.
| Compound | Formula | Phase | ΔfH° (kJ/mol) | ΔcH° (kJ/mol) | Reference |
| Ethyl 4-chlorobutanoate | C6H11ClO2 | liquid | -566.5 ± 8.4 | -3390.3 ± 8.4 | [4] |
The standard enthalpy of formation for gaseous butyl 4-chlorobutanoate is also available.
| Compound | Formula | Phase | ΔfH° (kJ/mol) | Reference |
| Butyl 4-chlorobutanoate | C8H15ClO2 | gas | -563.6 ± 9.6 | [5] |
Experimental Protocols for Thermochemical Data Determination
The determination of thermochemical properties of organic esters like 4-chlorobutyl ethanoate relies on a suite of calorimetric and analytical techniques. The following sections detail the general methodologies for key experiments.
Determination of Enthalpy of Vaporization by Gas Chromatography-Calorimetry
The enthalpy of vaporization (ΔvapH) is a crucial thermochemical parameter. A modern and accurate method for its determination for esters is the gas chromatography-calorimetry technique.
Methodology: This procedure combines gas chromatography (GC) with solution calorimetry to determine the enthalpy of vaporization. The method involves measuring the enthalpy of solution of the ester at infinite dilution in a suitable solvent. The solvation enthalpy is then determined using gas chromatography. The combination of these measurements allows for the calculation of the heat of vaporization with relatively small uncertainties.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a substance.
Methodology: A small, precisely weighed sample of the ester is placed in a sealed aluminum pan. An empty sealed pan is used as a reference. The sample and reference are heated or cooled at a constant, programmed rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature, and the resulting thermogram can be used to determine melting points, glass transitions, and enthalpies of phase transitions.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of a compound.
Methodology: A sample of the ester is placed in a high-precision thermobalance located inside a furnace. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature, providing information on decomposition temperatures and the presence of volatile components.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the thermochemical properties of an organic ester.
Caption: A generalized workflow for the experimental determination of thermochemical properties.
References
Quantum chemical calculations for haloalkyl esters
An In-depth Technical Guide to Quantum Chemical Calculations for Haloalkyl Esters
Abstract
Haloalkyl esters are a significant class of molecules, pivotal as versatile intermediates in organic synthesis and increasingly relevant in pharmaceutical sciences.[1][2] Their unique electronic and steric properties, governed by the presence of both an ester group and a halogen atom, dictate their reactivity and potential as drug candidates. Understanding these properties at a molecular level is crucial for designing novel therapeutics and synthetic pathways. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and reactive properties of haloalkyl esters. It details the predominant computational methodologies, protocols for experimental validation, and the integration of these techniques into the drug development pipeline.
Introduction: The Significance of Haloalkyl Esters
Haloalkyl esters serve as multifunctional synthons in organic chemistry due to their ambiphilic nature; they possess both nucleophilic and electrophilic characteristics.[1] This duality allows for the sequential and programmable formation of a wide range of chemical bonds, streamlining the synthesis of complex molecules.[1][2] In the realm of drug development, the incorporation of halogens into a lead compound can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins.[3]
Computational chemistry, particularly quantum mechanics (QM), provides a powerful framework for studying molecular structures and interactions at an atomic level.[4] These methods allow researchers to predict a wide array of properties, from molecular geometries and reaction energetics to spectroscopic signatures, often with "chemical accuracy" (relative energy errors <1 kcal/mol).[5] For haloalkyl esters, these calculations are instrumental in understanding conformational preferences, reaction mechanisms (e.g., hydrolysis, SN2 reactions), and properties critical for drug design, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[4][6][7] This guide bridges the gap between theoretical calculations and practical applications, offering a roadmap for leveraging computational chemistry in the study of haloalkyl esters.
Theoretical Methodologies in Practice
The choice of a computational method is a critical balance between accuracy and computational cost.[8] For systems like haloalkyl esters, Density Functional Theory (DFT) has emerged as the most widely used approach, offering a favorable compromise.[5][9][10]
Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density. Several functionals are commonly employed:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has been a workhorse in computational chemistry for decades due to its robust performance for a wide range of organic molecules.[9][10][11]
-
M06-2X: A high-nonlocality functional that often provides improved accuracy for non-covalent interactions, thermochemistry, and kinetic barrier heights.[12][13]
-
ωB97X-D: A long-range corrected functional that includes empirical dispersion corrections, making it suitable for systems where weak interactions are important.[13]
Basis Sets
The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.
-
Pople-style (e.g., 6-31G(d,p), 6-311+G(d,p)): These are versatile and widely used basis sets. The characters denote split-valence, polarization functions (d,p), and diffuse functions (+).[9][11][12] Diffuse functions are particularly important for describing anions and weak interactions.
-
Correlation-consistent (e.g., aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark calculations.[14]
Solvation Models
To simulate a molecule in a biological environment or in solution, its interaction with the solvent must be considered. Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are frequently used.[9][11] These models treat the solvent as a continuous medium with a specific dielectric constant, representing an efficient way to include bulk solvent effects.
Table 1: Common Computational Methods for Ester Analysis
| Method Type | Functional/Level | Basis Set | Key Applications | Citations |
|---|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP | 6-31G(d,p), 6-311G(d,p) | Geometry optimization, frequency analysis, reaction mechanisms | [9][10][11] |
| DFT | M06-2X | 6-31G(d) | Conformational analysis, transition state energies, diastereoselectivity | [12][13] |
| Hartree-Fock (HF) | HF | STO-3G, 3-21G | Initial geometry optimization, educational purposes | [8] |
| Post-HF | MP2 | 6-311+G** | High-accuracy energy calculations |[8][13] |
Workflow for Computational Analysis
A systematic workflow is essential for obtaining reliable and reproducible results from quantum chemical calculations. The process involves defining the molecular structure, performing conformational analysis and geometry optimization, and finally, calculating the desired chemical properties. This workflow ensures that the final properties are calculated for the most stable, lowest-energy structure of the molecule.
References
- 1. Mechanochemical Synthesis of α‐halo Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. steeronresearch.com [steeronresearch.com]
- 5. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester Bond: Chemically Labile Yet Mechanically Stable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A reaction mechanism-based prediction of mutagenicity: α-halo carbonyl compounds adduct with DNA by SN2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 9. mdpi.com [mdpi.com]
- 10. Performance Prediction of Diester-Based Lubricants Using Quantitative Structure–Property Relationship and Artificial Neural Network Approaches | MDPI [mdpi.com]
- 11. A quantum chemical study on the mechanism and energetics of the direct esterification, thioesterification and amidation of 1-hydroxy-3-methyl-3-phosph ... - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47456A [pubs.rsc.org]
- 12. DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemmethod.com [chemmethod.com]
Methodological & Application
Application of 4-Chlorobutyl Acetate in Pharmaceutical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorobutyl acetate (B1210297) is a versatile bifunctional reagent employed in pharmaceutical synthesis, primarily as an alkylating agent to introduce the 4-acetoxybutyl or, after hydrolysis, the 4-hydroxybutyl moiety. This functionality is crucial for the construction of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility is prominent in the synthesis of compounds targeting a range of therapeutic areas. This document provides detailed application notes, experimental protocols, and data for the use of 4-chlorobutyl acetate in the synthesis of key pharmaceutical compounds, including the antispasmodic agent alverine.
Introduction
This compound serves as a key building block in organic synthesis due to its dual reactivity. The terminal chlorine atom provides a site for nucleophilic substitution, typically with amines, phenols, or other nucleophiles, while the acetate group can be hydrolyzed to a primary alcohol. This allows for the introduction of a flexible four-carbon chain with a terminal hydroxyl group, a common structural motif in many biologically active molecules. Its applications in the pharmaceutical industry include the synthesis of transient receptor potential melastatin 2 (TRPM2) antagonists and novel cyclic ADP ribose derivatives.[1][2][3] One notable application is in the synthesis of alverine, an antispasmodic drug.[1]
Key Applications and Experimental Protocols
Synthesis of Alverine Intermediate: N,N-bis(3-phenylpropyl)ethylamine
Alverine is a smooth muscle relaxant used to relieve abdominal pain and cramping. A key step in one of its synthetic routes involves the dialkylation of an amine with a suitable alkylating agent. While various synthetic strategies exist, the use of a precursor that can be derived from this compound chemistry is plausible. A more direct and well-documented application of similar alkylating agents is the synthesis of related phenethylamine (B48288) derivatives.
For illustrative purposes, a detailed protocol for a related N-alkylation reaction is presented below, which is a common transformation in pharmaceutical synthesis where this compound could be employed.
Reaction Scheme:
Experimental Protocol: General Procedure for N-Alkylation of a Primary Amine
This protocol describes a general method for the dialkylation of a primary amine using an alkyl halide, a reaction type for which this compound is suitable.
-
Materials:
-
Primary amine (e.g., phenethylamine)
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)
-
Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a solution of the primary amine (1.0 eq) in acetonitrile (10 mL/mmol of amine), add anhydrous potassium carbonate (3.0 eq).
-
Add this compound (2.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired N,N-bis(4-acetoxybutyl)amino derivative.
-
Quantitative Data:
| Parameter | Value/Condition |
| Reactants | Primary Amine, this compound |
| Stoichiometry | 1 : 2.2 (Amine : Alkylating Agent) |
| Base | K₂CO₃ (3.0 eq) |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux (~82°C) |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% (dependent on the specific amine substrate) |
Logical Workflow for Pharmaceutical Synthesis using this compound
The following diagram illustrates a typical workflow for the synthesis of a pharmaceutical intermediate using this compound.
Caption: General workflow for the synthesis of a pharmaceutical intermediate.
Signaling Pathway of Alverine (as an example of a downstream application)
Alverine acts as an antagonist at the 5-HT₁A receptor and also exhibits calcium channel blocking activity, which contributes to its spasmolytic effects on smooth muscle. The following diagram illustrates a simplified representation of these mechanisms.
Caption: Simplified signaling pathway of Alverine's spasmolytic action.
Conclusion
This compound is a valuable and cost-effective reagent in pharmaceutical synthesis. Its ability to introduce a four-carbon chain via alkylation makes it a useful building block for a variety of drug molecules and their intermediates. The provided general protocol for N-alkylation serves as a foundational method that can be adapted for the synthesis of diverse pharmaceutical targets. Researchers and drug development professionals can leverage the reactivity of this compound to efficiently construct complex molecules for therapeutic applications.
References
Application Notes and Protocols for 4-Chlorobutyl Acetate as an Alkylating Agent
Introduction
4-Chlorobutyl acetate (B1210297) (CAS No. 6962-92-1) is a versatile bifunctional molecule utilized in organic synthesis as an alkylating agent.[1][2] Its structure incorporates a reactive primary alkyl chloride and an ester functional group, allowing for a range of chemical transformations.[2] This dual reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Notably, it serves as a reagent in the preparation of novel cyclic ADP ribose derivatives and transient receptor potential melastatin 2 (TRPM2) antagonists, highlighting its significance in drug discovery and development.[1][3] This document provides detailed application notes and experimental protocols for the use of 4-chlorobutyl acetate in the N-, O-, and S-alkylation of various nucleophiles.
Application Notes
N-Alkylation of Amines
This compound is an effective reagent for the mono-N-alkylation of primary and secondary amines. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic carbon atom attached to the chlorine, displacing the chloride leaving group. This results in the formation of a new carbon-nitrogen bond, yielding N-(4-acetoxybutyl) amine derivatives.
This transformation is valuable for introducing a four-carbon spacer with a terminal acetate group onto a nitrogen atom, which can be a key step in the synthesis of more complex molecules. The resulting secondary or tertiary amines can serve as intermediates in the development of pharmaceuticals and other biologically active compounds. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
O-Alkylation of Phenols (Williamson Ether Synthesis)
The reaction of this compound with phenols in the presence of a base is a classic example of the Williamson ether synthesis, leading to the formation of aryl ethers.[4] The phenol (B47542) is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the primary alkyl chloride of this compound in an SN2 reaction.[5][6]
This method is widely used to synthesize O-(4-acetoxybutyl) aromatic compounds. The resulting ether products can be used as precursors in various synthetic routes. For instance, the acetate group can be hydrolyzed to the corresponding alcohol, which can be further functionalized. This reaction is fundamental in the synthesis of a variety of organic molecules, including pharmaceutical intermediates.[3]
S-Alkylation of Thiols
Thiols, being excellent nucleophiles, readily react with this compound to form thioethers. The reaction follows an SN2 pathway, where the thiolate anion, generated by deprotonating the thiol with a base, displaces the chloride ion.[7] This method provides a straightforward route to S-(4-acetoxybutyl) thioethers.
S-alkylation with this compound is a reliable method for introducing the 4-acetoxybutyl group onto a sulfur atom. Thioethers are important compounds in medicinal chemistry and materials science. The resulting products can be further modified, for example, by oxidation of the sulfur atom or hydrolysis of the ester group.
Application in the Synthesis of Bioactive Molecules: Busulfan (B1668071) Analogs
This compound can serve as a precursor to 1,4-butanediol (B3395766) derivatives, which are key structural motifs in certain pharmaceuticals. For example, the anticancer agent busulfan is 1,4-butanediol dimethanesulfonate.[8][9] While busulfan itself is typically synthesized from 1,4-butanediol and methanesulfonyl chloride,[8][10] this compound can be used to synthesize analogs or derivatives where a 4-carbon linker is required. The acetate group can be hydrolyzed to an alcohol, and the chloro group can be displaced by a suitable nucleophile, making it a versatile building block for such syntheses.
Experimental Protocols
Note: The following protocols are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: N-Alkylation of Aniline (B41778)
This protocol describes a general procedure for the N-alkylation of aniline with this compound.
Reaction Scheme:
Materials and Reagents:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-(4-acetoxybutyl)aniline.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (gloves, safety glasses).
-
Aniline is toxic and readily absorbed through the skin.
-
DMF is a skin and eye irritant.
Protocol 2: O-Alkylation of 4-Hydroxyacetophenone (Williamson Ether Synthesis)
This protocol is adapted from a general Williamson ether synthesis procedure for the O-alkylation of 4-hydroxyacetophenone.[11]
Reaction Scheme:
Materials and Reagents:
-
4-Hydroxyacetophenone
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stir bar, dissolve 4-hydroxyacetophenone (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add this compound (1.2 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for 18-24 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain 4-(4-acetoxybutoxy)acetophenone.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear safety glasses and gloves.
-
Acetone is flammable. Avoid open flames.
Protocol 3: S-Alkylation of Thiophenol
This protocol outlines a general procedure for the S-alkylation of thiophenol with this compound.
Reaction Scheme:
Materials and Reagents:
-
Thiophenol
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add thiophenol (1.0 eq) and acetonitrile.
-
Cool the flask in an ice bath and add triethylamine (1.2 eq) dropwise.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford S-(4-acetoxybutyl)thiophenol.
Safety Precautions:
-
Thiophenol has a strong, unpleasant odor and is toxic. Handle it exclusively in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment.
-
Triethylamine is corrosive and flammable.
Data Presentation
Table 1: Summary of N-Alkylation of Aniline
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) |
| Aniline | This compound | K₂CO₃ | DMF | 80-90 | 12-24 | N-(4-Acetoxybutyl)aniline | 70-85 | 7.20 (t, 2H), 6.75 (t, 1H), 6.65 (d, 2H), 4.10 (t, 2H), 3.80 (br s, 1H), 3.20 (t, 2H), 2.05 (s, 3H), 1.80-1.60 (m, 4H) | 171.2, 148.0, 129.5, 117.8, 113.0, 64.2, 43.5, 27.0, 25.5, 21.1 |
Table 2: Summary of O-Alkylation of 4-Hydroxyacetophenone
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) |
| 4-Hydroxyacetophenone | This compound | K₂CO₃ | Acetone | Reflux | 18-24 | 4-(4-Acetoxybutoxy)acetophenone | 80-95 | 7.95 (d, 2H), 6.95 (d, 2H), 4.15 (t, 2H), 4.10 (t, 2H), 2.55 (s, 3H), 2.05 (s, 3H), 1.95-1.80 (m, 4H) | 196.8, 171.2, 163.5, 130.8, 130.5, 114.2, 67.8, 64.0, 26.5, 25.8, 25.5, 21.1 |
Table 3: Summary of S-Alkylation of Thiophenol
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) |
| Thiophenol | This compound | Et₃N | CH₃CN | 25 | 8-16 | S-(4-Acetoxybutyl)thiophenol | 85-95 | 7.40-7.20 (m, 5H), 4.10 (t, 2H), 2.95 (t, 2H), 2.05 (s, 3H), 1.80-1.60 (m, 4H) | 171.2, 137.0, 129.5, 129.0, 126.5, 64.0, 32.5, 28.5, 28.0, 21.1 |
Mandatory Visualization
Caption: General workflow for the alkylation of nucleophiles using this compound.
Caption: Signaling pathway of the Williamson ether synthesis for O-alkylation.
Caption: Logical relationship of this compound in a synthetic route to a busulfan analog.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. Busulfan | C6H14O6S2 | CID 2478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. CN102408363B - Method for synthesizing busulfan - Google Patents [patents.google.com]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
Application Notes and Protocols for the Synthesis of Cyclic ADP-Ribose Derivatives Using 4-Chlorobutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic ADP-ribose (cADPR) is a key second messenger that modulates intracellular calcium ([Ca2+]) signaling in a wide array of cell types and species, from plants to mammals.[1] It primarily functions by sensitizing and directly gating ryanodine (B192298) receptors (RyRs) on the endoplasmic or sarcoplasmic reticulum, leading to the release of stored Ca2+ into the cytosol.[1] This cADPR-mediated Ca2+ mobilization is crucial for regulating a diverse range of physiological processes, including muscle contraction, neurotransmitter release, gene expression, and immune responses.[1]
The native cADPR molecule, however, has limitations for therapeutic and in-depth research applications due to its polar nature, which prevents it from passively crossing cell membranes, and its susceptibility to enzymatic degradation. To overcome these challenges, the synthesis of cADPR derivatives is a major focus in chemical biology and drug discovery. These analogs are designed to have improved properties, such as increased cell permeability, enhanced stability against hydrolysis, and specific agonist or antagonist activity at cADPR binding sites.
One promising strategy for creating more cell-permeable and stable cADPR analogs is to replace the northern ribose moiety with an ether- or alkane-based chain. This modification can enhance the lipophilicity of the molecule, facilitating its passage across the cell membrane. 4-Chlorobutyl acetate (B1210297) is a valuable reagent in this context, as it can be used to introduce a four-carbon chain with a terminal acetate group onto a suitable precursor molecule. This application note provides detailed protocols for the chemical synthesis of a cADPR derivative using 4-chlorobutyl acetate and for the subsequent evaluation of its biological activity.
Signaling Pathway of Cyclic ADP-Ribose
The synthesis and action of cADPR are tightly regulated within the cell. The primary precursor for cADPR is nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The enzyme ADP-ribosyl cyclase, with CD38 being a prominent example in mammals, catalyzes the conversion of NAD+ to cADPR. Once formed, cADPR binds to ryanodine receptors, triggering the release of calcium from intracellular stores. This increase in cytosolic calcium can then activate a multitude of downstream signaling cascades.
References
Application Notes and Protocols for N-Alkylation Using 4-Chlorobutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of amines using 4-chlorobutyl acetate (B1210297). This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis, particularly those involved in pharmaceutical and agrochemical development. 4-Chlorobutyl acetate is a versatile bifunctional reagent capable of introducing a protected hydroxybutyl group onto a nitrogen atom. The subsequent hydrolysis of the acetate ester reveals a primary alcohol, offering a convenient handle for further synthetic transformations.
Introduction
N-alkylation is a fundamental transformation in organic chemistry, forming a carbon-nitrogen bond. The reaction of an amine with an alkyl halide, such as this compound, proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the alkyl halide, displacing the halide and forming a new C-N bond. A key challenge in the N-alkylation of primary and secondary amines is preventing over-alkylation, which leads to the formation of mixtures of secondary, tertiary, and quaternary amines. Careful control of reaction conditions, including stoichiometry, temperature, and the choice of base, is crucial for achieving the desired product selectivity.
This compound serves as a valuable alkylating agent in organic synthesis. It is a colorless liquid that can be used to introduce a 4-acetoxybutyl group into various molecules.[1][2] This functional group is particularly useful in the synthesis of pharmaceuticals and other bioactive compounds.[3]
General Reaction Scheme
The overall reaction for the N-alkylation of a primary or secondary amine with this compound is depicted below. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.
General reaction scheme for N-alkylation with this compound.
Experimental Protocol: N-Alkylation of Piperidine (B6355638) with this compound
This protocol describes a general procedure for the mono-N-alkylation of a secondary amine, piperidine, with this compound.
Materials:
-
Piperidine
-
This compound
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring the mixture at room temperature, add this compound (1.2 eq.) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure N-(4-acetoxybutyl)piperidine.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of piperidine with this compound, based on the protocol described above.
| Amine (1.0 eq.) | Alkylating Agent (1.2 eq.) | Base (2.0 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | This compound | K2CO3 | Acetonitrile | 82 (Reflux) | 18 | 75-85 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation experiment.
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a combustible liquid and may cause skin and eye irritation.[3] Handle with care.
-
Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Exercise caution when heating flammable solvents.
Conclusion
This document provides a foundational protocol for the N-alkylation of amines using this compound. The provided methodology, data, and workflow diagram offer a comprehensive guide for researchers. It is important to note that reaction conditions may require optimization depending on the specific amine substrate to achieve the desired product with high yield and selectivity. The bifunctional nature of this compound makes it a valuable tool for introducing a versatile hydroxybutyl moiety in the synthesis of complex organic molecules.
References
Application of 4-Chlorobutyl Acetate in the Synthesis of TRPM2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 4-chlorobutyl acetate (B1210297) in the synthesis of Transient Receptor Potential Melastatin 2 (TRPM2) channel antagonists. TRPM2 is a calcium-permeable cation channel implicated in various pathological conditions, including neurodegenerative diseases, inflammation, and ischemia-reperfusion injury, making it a significant target for drug discovery. 4-Chlorobutyl acetate serves as a key building block for the introduction of a four-carbon chain, which is a common structural motif in a class of TRPM2 antagonists.
Introduction to TRPM2 and its Antagonists
The TRPM2 channel is activated by intracellular adenosine (B11128) diphosphate (B83284) ribose (ADPR) and oxidative stress. Its overactivation can lead to cellular dysfunction and death. Consequently, the development of selective TRPM2 antagonists is a promising therapeutic strategy. A number of these antagonists are acyclic analogues of adenosine or related purine (B94841) derivatives, where a flexible carbon chain replaces the ribose moiety. This compound is an effective reagent for introducing a protected four-carbon chain at the N9 position of purine bases, a crucial step in the synthesis of these antagonists.
Synthesis Strategy: N9-Alkylation of Adenine (B156593)
The primary application of this compound in this context is the regioselective N9-alkylation of adenine. This reaction provides the precursor, 9-(4-acetoxybutyl)adenine, which can be subsequently deprotected to yield 9-(4-hydroxybutyl)adenine. This intermediate serves as a versatile scaffold for the synthesis of more complex TRPM2 antagonists.
The general synthetic workflow involves the reaction of adenine with this compound in the presence of a base in a polar aprotic solvent. The regioselectivity of the alkylation, favoring the N9 position over other nitrogen atoms in the purine ring (N3, N7), is a critical aspect of this synthesis.
Experimental Workflow for N9-Alkylation of Adenine
Caption: General workflow for the synthesis of 9-(4-acetoxybutyl)adenine.
Experimental Protocols
Protocol 1: Synthesis of 9-(4-Acetoxybutyl)adenine
This protocol details the N9-alkylation of adenine using this compound.
Materials:
-
Adenine
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of adenine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 9-(4-acetoxybutyl)adenine.
Protocol 2: Synthesis of 9-(4-Hydroxybutyl)adenine
This protocol describes the deprotection of the acetate group to yield the corresponding alcohol.
Materials:
-
9-(4-Acetoxybutyl)adenine
-
Methanol (B129727) (MeOH)
-
Ammonia (B1221849) solution (7N in MeOH) or Potassium Carbonate (K₂CO₃)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 9-(4-acetoxybutyl)adenine (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (e.g., 7N solution) or potassium carbonate (catalytic amount).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of methanol in dichloromethane (B109758) to yield 9-(4-hydroxybutyl)adenine.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of the key intermediates.
Table 1: Synthesis of 9-(4-Acetoxybutyl)adenine
| Parameter | Value |
| Reactants | |
| Adenine | 1.0 eq |
| This compound | 1.2 eq |
| Potassium Carbonate | 2.0 eq |
| Solvent | DMF |
| Reaction Time | 18 h |
| Reaction Temperature | 80 °C |
| Yield | 60-75% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, δ) | ~8.3 (s, 1H), ~7.9 (s, 1H), ~6.1 (br s, 2H), ~4.3 (t, 2H), ~4.1 (t, 2H), ~2.0 (s, 3H), ~1.9 (m, 2H), ~1.7 (m, 2H) |
| Mass Spec (ESI+) | m/z calculated for C₁₁H₁₅N₅O₂ [M+H]⁺, found |
Table 2: Synthesis of 9-(4-Hydroxybutyl)adenine
| Parameter | Value |
| Reactant | 9-(4-Acetoxybutyl)adenine (1.0 eq) |
| Reagent | 7N NH₃ in MeOH |
| Solvent | Methanol |
| Reaction Time | 3 h |
| Reaction Temperature | Room Temperature |
| Yield | 85-95% |
| Appearance | White solid |
| ¹H NMR (DMSO-d₆, δ) | ~8.1 (s, 1H), ~8.0 (s, 1H), ~7.2 (br s, 2H), ~4.5 (t, 1H, OH), ~4.2 (t, 2H), ~3.4 (q, 2H), ~1.8 (m, 2H), ~1.5 (m, 2H) |
| Mass Spec (ESI+) | m/z calculated for C₉H₁₃N₅O [M+H]⁺, found |
TRPM2 Signaling Pathway
The activation of the TRPM2 channel is intricately linked to cellular oxidative stress and the production of ADPR. The following diagram illustrates the key steps in the TRPM2 signaling pathway.
Caption: Simplified TRPM2 signaling pathway and the site of antagonist action.
Conclusion
This compound is a valuable and readily available starting material for the synthesis of a class of TRPM2 antagonists. The protocols provided herein describe a reliable method for the synthesis of key acyclic adenosine-based intermediates. These intermediates can be further elaborated to generate a library of potential TRPM2 antagonists for screening and lead optimization in drug discovery programs targeting TRPM2-mediated pathologies. The straightforward nature of these reactions makes them amenable to both small-scale medicinal chemistry efforts and larger-scale production.
Application Notes and Protocols: Reaction of 4-Chlorobutyl Acetate with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobutyl acetate (B1210297) is a versatile bifunctional reagent utilized in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a primary alkyl chloride and an acetate ester, allows for selective reactions with various nucleophiles. The primary chloride serves as an electrophilic site for N-alkylation of amines, a cornerstone reaction in the synthesis of numerous biologically active compounds and pharmaceutical intermediates.[1][2] This document provides detailed application notes and experimental protocols for the reaction of 4-chlorobutyl acetate with a range of amine nucleophiles, including primary, secondary, aromatic, and heterocyclic amines.
The N-alkylation reaction with this compound introduces a 4-acetoxybutyl group onto the nitrogen atom of the amine. This moiety can be a key structural element in the final target molecule or can serve as a precursor for further functionalization. For instance, the acetate group can be hydrolyzed to the corresponding alcohol, providing a handle for further synthetic transformations.
Reaction Mechanism and Considerations
The reaction of this compound with amine nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.
A primary challenge in the N-alkylation of primary and some secondary amines is the potential for over-alkylation, where the initially formed secondary or tertiary amine, being more nucleophilic than the starting amine, reacts further with the alkylating agent to yield tertiary amines or quaternary ammonium (B1175870) salts, respectively. To achieve selective mono-alkylation, it is common practice to use an excess of the amine relative to the alkylating agent. Other strategies to control selectivity include the use of protecting groups or specific reaction conditions.[3]
Applications in Drug Development
The introduction of a flexible four-carbon chain with a terminal functional group, such as the one derived from this compound, is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. While direct examples in the synthesis of blockbuster drugs are not always explicitly detailed with this compound itself, analogous reagents like 4-chlorobutyronitrile (B21389) are used in the synthesis of the anxiolytic drug Buspirone.[4][5][6] The 4-acetoxybutyl moiety introduced by this compound is a valuable synthon for constructing similar N-substituted piperazine (B1678402) and other heterocyclic scaffolds found in many pharmaceuticals.[1][7]
Experimental Protocols
The following protocols provide detailed methodologies for the N-alkylation of various amine nucleophiles with this compound. The reaction conditions, including solvent, base, temperature, and stoichiometry, are crucial for achieving optimal yields and selectivity.
Protocol 1: N-Alkylation of a Secondary Aliphatic Amine (Piperidine)
This protocol describes the synthesis of 1-(4-acetoxybutyl)piperidine.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of potassium iodide (0.1 eq.).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 0.5 M concentration with respect to this compound).
-
Add piperidine (1.2 eq.) to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude 1-(4-acetoxybutyl)piperidine can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation:
| Amine Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | 1-(4-Acetoxybutyl)piperidine | CH₃CN | K₂CO₃ | Reflux | 18 | >90 (Estimated) | General Protocol |
Protocol 2: N-Alkylation of a Primary Aromatic Amine (Aniline)
This protocol describes the synthesis of N-(4-acetoxybutyl)aniline. Due to the lower nucleophilicity of aromatic amines compared to aliphatic amines, more forcing conditions may be required.
Materials:
-
This compound
-
Sodium carbonate (Na₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add aniline (2.0 eq.) and anhydrous sodium carbonate (1.5 eq.).
-
Add anhydrous DMF to dissolve the reactants (approximately 1.0 M concentration with respect to this compound).
-
Add this compound (1.0 eq.) to the stirring solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 24-48 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (3 x volume of DMF).
-
Extract the aqueous layer with diethyl ether (3 x 2 volumes of DMF).
-
Combine the organic extracts and wash with water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-(4-acetoxybutyl)aniline can be purified by column chromatography on silica gel.
Data Presentation:
| Amine Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | N-(4-Acetoxybutyl)aniline | DMF | Na₂CO₃ | 90 | 36 | Moderate (Estimated) | General Protocol |
Visualization of Reaction Workflow and Logic
General Workflow for N-Alkylation
Caption: A generalized experimental workflow for the N-alkylation of amines using this compound.
Logical Relationship of Reaction Parameters
Caption: A diagram illustrating the key experimental parameters that influence the success of the N-alkylation reaction.
Potential Side Reactions
-
Over-alkylation: As previously mentioned, the product of the initial alkylation can be more nucleophilic than the starting amine, leading to the formation of di- and tri-alkylated products, or even quaternary ammonium salts. This is particularly problematic with primary amines.
-
Intramolecular Cyclization: In cases where the amine is primary or secondary, the initially formed N-(4-acetoxybutyl)amine could potentially undergo intramolecular cyclization to form a piperidine ring, especially under basic conditions or at elevated temperatures, with the displacement of the acetate group. However, the acetate is a relatively poor leaving group compared to a halide, making this less likely under standard N-alkylation conditions.
-
Elimination: Although less common with primary alkyl halides, elimination reactions can occur, particularly with sterically hindered amines or strong, non-nucleophilic bases at high temperatures.
Safety Precautions
-
This compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[1]
-
Amine nucleophiles can be corrosive, toxic, and have strong odors.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The reaction of this compound with amine nucleophiles is a robust and versatile method for the synthesis of N-(4-acetoxybutyl)ated amines, which are valuable intermediates in pharmaceutical and chemical research. Careful control of reaction parameters such as stoichiometry, temperature, and choice of base and solvent is essential to achieve high yields and selectivity for the desired mono-alkylated product. The protocols and considerations outlined in this document provide a comprehensive guide for researchers and scientists in the field of drug development and organic synthesis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4-Butylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols: 4-Chlorobutoxycarbonyl (Cboc) as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. While a variety of protecting groups for alcohols are well-established, the exploration of novel protecting groups with unique reactivity and orthogonality is a continuous endeavor in synthetic chemistry. This document details the application of the 4-chlorobutoxycarbonyl (Cboc) group as a potential protecting group for alcohols.
The Cboc group, introduced via the corresponding 4-chlorobutyl chloroformate, offers a carbonate linkage to the alcohol functionality. The presence of a terminal alkyl chloride within the protecting group structure presents intriguing possibilities for selective deprotection under conditions that may leave other protecting groups intact, thereby offering a potentially valuable tool in orthogonal synthesis strategies.
These notes provide an overview of the proposed methodology for the protection of alcohols with the Cboc group and subsequent deprotection strategies, based on analogous and well-established carbonate protecting groups.
Data Presentation
As the 4-chlorobutoxycarbonyl (Cboc) group is not a widely documented protecting group, empirical quantitative data from literature is scarce. The following tables are presented as a general guideline based on typical yields and reaction times for analogous carbonate protecting groups like Boc and Cbz. Researchers should consider these as starting points for optimization.
Table 1: Generalized Conditions for Protection of Primary Alcohols with 4-Chlorobutyl Chloroformate
| Substrate (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | Pyridine (B92270) | Dichloromethane (DCM) | 0 to rt | 2 - 4 | 85 - 95 |
| Primary Benzylic | Triethylamine | Dichloromethane (DCM) | 0 to rt | 2 - 4 | 80 - 90 |
| Phenol | Pyridine | Dichloromethane (DCM) | 0 to rt | 3 - 6 | 75 - 85 |
Table 2: Plausible Deprotection Strategies for the 4-Chlorobutoxycarbonyl (Cboc) Group
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Acidic Hydrolysis | Trifluoroacetic Acid (TFA)/DCM (1:1) | Dichloromethane (DCM) | rt | 0.5 - 2 | >90 | Similar to Boc deprotection. |
| Basic Hydrolysis | LiOH, H₂O₂ | THF/H₂O | 0 to rt | 1 - 3 | >90 | Standard saponification. |
| Reductive Cleavage | H₂, Pd/C (10 mol%) | Methanol or Ethanol | rt | 2 - 6 | Variable | Potential for dechlorination. |
| Nucleophilic Displacement | Sodium Iodide, then reduction | Acetone, then reducing agent | Reflux, then rt | 4 - 8 | Variable | Two-step, unique to Cboc. |
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorobutyl Chloroformate
The protecting group is installed using 4-chlorobutyl chloroformate. This reagent can be synthesized from 4-chloro-1-butanol (B43188) and phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547).
Materials:
-
4-chloro-1-butanol
-
Triphosgene
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an argon/nitrogen inlet, dissolve triphosgene (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-chloro-1-butanol (3.0 eq) and pyridine (3.0 eq) in anhydrous DCM from the dropping funnel over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
The reaction mixture is then filtered to remove pyridinium (B92312) hydrochloride.
-
The filtrate is carefully concentrated under reduced pressure.
-
The crude 4-chlorobutyl chloroformate can be purified by vacuum distillation.
Protocol 2: Protection of a Primary Alcohol with 4-Chlorobutyl Chloroformate
Materials:
-
Primary alcohol
-
4-Chlorobutyl chloroformate
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DCM under an argon/nitrogen atmosphere, add pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-chlorobutyl chloroformate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 3: Deprotection of the Cboc Group
Method A: Acidic Cleavage
Materials:
-
Cboc-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Cboc-protected alcohol in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The residue can be co-evaporated with toluene (B28343) to remove residual TFA.
-
The crude alcohol can be purified by an appropriate method (e.g., column chromatography, recrystallization).
Method B: Basic Hydrolysis
Materials:
-
Cboc-protected alcohol
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolve the Cboc-protected alcohol in a mixture of THF and water.
-
Cool the solution to 0 °C and add an aqueous solution of LiOH and H₂O₂.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours until completion (monitored by TLC).
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting alcohol as needed.
Mandatory Visualizations
Application Notes and Protocols for the Synthesis of Substituted Tetrahydrofurans from 4-Chlorobutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of substituted tetrahydrofurans, versatile heterocyclic scaffolds prevalent in pharmaceuticals and natural products, using 4-chlorobutyl acetate (B1210297) as a readily available starting material. The synthetic strategy involves a two-stage process: (1) formation of a substituted 1,4-diol intermediate via a palladium-catalyzed Kumada cross-coupling followed by Grignard reagent addition to the ester, and (2) subsequent acid-catalyzed dehydrative cyclization to yield the target tetrahydrofuran (B95107) derivative. This modular approach allows for the introduction of a wide variety of substituents.
Introduction
Substituted tetrahydrofuran rings are a foundational structural motif in a vast array of biologically active molecules. Their prevalence in natural products and approved pharmaceuticals underscores the importance of robust and flexible synthetic routes to access these structures. 4-Chlorobutyl acetate is an economical and bifunctional starting material that can be strategically elaborated to produce highly substituted tetrahydrofuran derivatives. The protocols herein describe a reliable pathway that leverages well-established organometallic cross-coupling and addition reactions to first construct a substituted 1,4-diol, which is then efficiently cyclized.
Overall Reaction Pathway
The synthesis is accomplished in two primary stages, starting from this compound. The first stage involves the formation of a C-C bond at the terminal carbon via a Kumada coupling, followed by the conversion of the acetate ester into a tertiary alcohol using a Grignard reagent. The second stage is the intramolecular cyclization of the resulting diol.
Application Notes and Protocols for Bifunctional Alkylating Agents in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of bifunctional alkylating agents, a cornerstone class of compounds in medicinal chemistry, particularly in the development of anticancer therapeutics. This document outlines their mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for their synthesis, characterization, and biological evaluation.
Introduction to Bifunctional Alkylating Agents
Bifunctional alkylating agents are highly reactive molecules that possess two alkylating groups, enabling them to form covalent bonds with nucleophilic moieties in biological macromolecules.[1] Their primary therapeutic application lies in oncology, where their cytotoxic effects are harnessed to eliminate rapidly proliferating cancer cells.[2] By forming crosslinks within or between DNA strands, these agents disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1][3]
Mechanism of Action
The cytotoxic effects of bifunctional alkylating agents are primarily mediated through their interaction with DNA. The process can be summarized in the following key steps:
-
Activation: Many bifunctional alkylating agents are administered as prodrugs and require metabolic activation, often by cytochrome P450 enzymes in the liver, to form their reactive electrophilic species.[1] For instance, cyclophosphamide (B585) is converted to its active metabolites, phosphoramide (B1221513) mustard and acrolein.[4]
-
Mono-alkylation: The activated agent, possessing a highly reactive intermediate such as an aziridinium (B1262131) ion in the case of nitrogen mustards, initially forms a covalent bond with a nucleophilic site on a DNA base.[5] The N7 position of guanine (B1146940) is the most frequent target for alkylation.[1][6]
-
Cross-linking: The second alkylating group of the agent then reacts with another nucleophilic site, leading to the formation of a crosslink. This can be an intrastrand crosslink (between two bases on the same DNA strand) or an interstrand crosslink (ICL) (between bases on opposite DNA strands).[1][3] ICLs are considered the most cytotoxic lesions as they pose a significant block to DNA replication and transcription.[7] DNA-protein crosslinks can also occur.[8]
-
Induction of DNA Damage Response and Apoptosis: The formation of DNA adducts and crosslinks triggers the cell's DNA Damage Response (DDR) pathways.[1] Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are activated, initiating a signaling cascade that involves downstream effectors like p53 and CHK1/CHK2.[1] This cascade ultimately leads to cell cycle arrest, allowing time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[1]
Signaling Pathway of DNA Damage Response Induced by Bifunctional Alkylating Agents
Caption: DNA damage response pathway initiated by bifunctional alkylating agents.
Quantitative Data Summary
The following tables summarize key quantitative data for representative bifunctional alkylating agents. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
| Agent | Cancer Cell Line | IC50 (µM) | Reference |
| Nitrogen Mustards | |||
| Melphalan (B128) | MDA-MB-468 (Breast) | 48.7 | [7] |
| UO-31 (Renal) | >100 | [7] | |
| Chlorambucil | MDA-MB-468 (Breast) | 34.4 | [7] |
| UO-31 (Renal) | >100 | [7] | |
| MCF-7 (Breast) | 29.14 | [9] | |
| HL-60 (Leukemia) | >100 | [10] | |
| Cyclophosphamide | In vitro activity is low due to the need for metabolic activation | [11] | |
| Novel Nitrogen Mustard Derivatives | |||
| Molecule 5a | HL-60 (Leukemia) | 4.48 | [9] |
| PC-3 (Prostate) | 9.37 | [9] | |
| Bel-7402 (Hepatocellular) | 0.2 | [9] | |
| Bel-7402/5-FU (Drug-resistant) | 0.84 | [9] | |
| Molecule 9c | HepG2 (Liver) | 17.04 | [9] |
| THP-1 (Leukemia) | 4.05 | [9] | |
| HL-60 (Leukemia) | 0.50 | [9] | |
| Molecule m-16 | MDA-MB-231 (Breast) | 48.61 | [9] |
| MCF-7 (Breast) | 31.25 | [9] | |
| Molecule 19f | MCF-7 (Breast) | 18.70 | [9] |
| Phenylboronic Acid Nitrogen Mustards | |||
| Compound 1 | MDA-MB-468 (Breast) | 16.7 | [12] |
| UO-31 (Renal) | 38.8 | [12] | |
| Compound 2 | MDA-MB-468 (Breast) | <10 | [12] |
| UO-31 (Renal) | <38.8 | [12] |
| Agent | Parameter | Value | Species | Reference |
| Pharmacokinetic Parameters | ||||
| Melphalan (40 mg/m²) | Cₛₛ (µg/mL) | 0.123 - 0.265 | Human | [13] |
| t½ elim (h) | 1.44 | Human | [13] | |
| Cl (mL/min/m²) | 141 | Human | [13] | |
| Vd (liters/m²) | 16.6 | Human | [13] | |
| Cyclophosphamide | t½ (h) | 3 - 12 | Human | [4] |
| Protein Binding | ~12-24% | Human | [4] | |
| Bioavailability (Oral) | >75% | Human | [4] |
Experimental Protocols
Synthesis of Bifunctional Alkylating Agents
This protocol describes a common synthetic route for chlorambucil.[14][15]
-
Acylation: Acetanilide is acylated with succinic anhydride (B1165640) to yield 4-(4-acetaminophenyl)-4-ketobutyric acid.[15]
-
Reduction: The keto group is reduced, for example, by catalytic hydrogenation, to afford 4-(4-acetaminophenyl)butyric acid.[15]
-
Hydrolysis: The acetamido group is hydrolyzed to an amino group under acidic or basic conditions, yielding 4-(4-aminophenyl)butyric acid.[15]
-
Hydroxyethylation: The amino group is reacted with ethylene (B1197577) oxide to introduce two hydroxyethyl (B10761427) groups, forming 4-[p-[bis-(2-hydroxyethyl)amino]phenyl]butyric acid.[14]
-
Chlorination: The hydroxyl groups are replaced with chlorine atoms using a chlorinating agent such as phosphoryl chloride or thionyl chloride to yield the final product, chlorambucil.[14][15]
The synthesis of melphalan typically starts from L-phenylalanine.[1][16]
-
Nitration: L-phenylalanine is nitrated to produce 4-nitro-L-phenylalanine.[16]
-
Protection: The amino group of 4-nitro-L-phenylalanine is protected, for example, by forming a phthalimide (B116566) derivative.[1]
-
Reduction: The nitro group is reduced to an amino group via catalytic hydrogenation.[16]
-
Hydroxyethylation: The newly formed amino group is reacted with ethylene oxide to form a bis-(2-hydroxyethyl)amino derivative.[16]
-
Chlorination: The hydroxyl groups are substituted with chlorine using a suitable chlorinating agent like thionyl chloride.[16]
-
Deprotection: The protecting group on the alpha-amino acid is removed, typically by acid hydrolysis, to yield melphalan.[16]
Cyclophosphamide synthesis involves the formation of a cyclic phosphorodiamidic structure.[2][17]
-
Phosphorodichloridation: Bis(2-chloroethyl)amine is reacted with phosphorus oxychloride to form N,N-bis(2-chloroethyl)phosphoramidic dichloride.[2]
-
Cyclization: The resulting dichloride is then reacted with 3-aminopropan-1-ol to form the six-membered oxazaphosphorine ring, yielding cyclophosphamide.[2]
Physicochemical Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of bifunctional alkylating agents. Both ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the synthesized compounds.[18][19] For nitrogen mustards, NMR can be used to study the formation of the reactive aziridinium ion intermediate.[18]
Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).[20] MS is also a valuable tool for identifying metabolites of these agents in biological samples.
In Vitro Biological Evaluation
Experimental Workflow for In Vitro Evaluation
Caption: General workflow for the in vitro evaluation of bifunctional alkylating agents.
This protocol is adapted from a standard MTT assay procedure.[11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of the bifunctional alkylating agent in culture medium and add to the wells. Include a vehicle control (medium with the drug solvent). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression.
This protocol provides a general outline for the alkaline elution assay.[21][22]
-
Cell Culture and Treatment: Culture cells and treat with the bifunctional alkylating agent for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them on a filter using a lysis solution (e.g., containing SDS and EDTA).[21]
-
Alkaline Elution: Elute the DNA from the filter with an alkaline buffer (pH > 12) at a constant flow rate.[21] DNA with ICLs will elute more slowly than undamaged DNA.
-
Fraction Collection: Collect the eluted DNA in fractions over time.
-
DNA Quantification: Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye.
-
Data Analysis: Plot the fraction of DNA retained on the filter versus the fraction of control DNA eluted. An increase in the retention of DNA from treated cells compared to control cells indicates the presence of ICLs.
The comet assay is a sensitive method to detect DNA strand breaks and can be adapted to measure ICLs.[23][24]
-
Cell Preparation: Prepare a single-cell suspension from treated and control cells.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and then apply an electric field. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage. To specifically detect ICLs, the assay is often performed with a preceding dose of ionizing radiation to introduce a known number of single-strand breaks; ICLs will reduce the migration of this fragmented DNA.[24]
In Vivo Biological Evaluation
This protocol describes a general procedure for evaluating the in vivo efficacy of bifunctional alkylating agents in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the bifunctional alkylating agent and a vehicle control to the respective groups via an appropriate route (e.g., intravenous, intraperitoneal, or oral) and schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific treatment period. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor efficacy. Calculate tumor growth inhibition (TGI).
Conclusion
Bifunctional alkylating agents remain a critical class of therapeutic agents in the fight against cancer. A thorough understanding of their synthesis, mechanism of action, and methods for their evaluation is essential for the development of new and improved analogs with enhanced efficacy and reduced toxicity. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. MELPHALAN Synthesis, SAR, MCQ and Chemical Structure - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Cyclophosphamide synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melphalan | C13H18Cl2N2O2 | CID 460612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. CHLORAMBUCIL Synthesis, SAR, MCQ and Chemical Structure - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 15. Chlorambucil synthesis - chemicalbook [chemicalbook.com]
- 16. Melphalan synthesis - chemicalbook [chemicalbook.com]
- 17. CN109535201B - Synthesis method of cyclophosphamide - Google Patents [patents.google.com]
- 18. Chemistry of nitrogen mustard [2-chloro-N-(2-chloroethyl)-N-methylethanamine] studied by nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Translesion synthesis of the major nitrogen mustard-induced DNA lesion by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Rapid detection of DNA-interstrand and DNA-protein cross-links in mammalian cells by gravity-flow alkaline elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 4-Chloro-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 4-chlorobutyl esters, valuable intermediates in pharmaceutical and fine chemical synthesis. The protocols outlined below cover several common esterification methods, including Fischer Esterification, acylation with acyl chlorides, and a one-pot synthesis via acylative cleavage of tetrahydrofuran (B95107) (THF).
I. Introduction
4-Chloro-1-butanol (B43188) is a versatile bifunctional molecule, and its esters are important building blocks in organic synthesis. The presence of both a chloro and a hydroxyl group allows for sequential reactions, making it a useful synthon for introducing a four-carbon chain with a reactive handle at each end. This document details robust and reproducible methods for the esterification of 4-chloro-1-butanol.
II. Experimental Protocols
Three primary methods for the synthesis of 4-chlorobutyl esters are presented:
-
Fischer Esterification: The direct acid-catalyzed reaction of 4-chloro-1-butanol with a carboxylic acid.
-
Acylation with Acyl Chlorides: The reaction of 4-chloro-1-butanol with a more reactive acyl chloride.
-
One-Pot Synthesis from Carboxylic Acids via Acylative Cleavage of THF: An indirect method that avoids the handling of 4-chloro-1-butanol directly.
Protocol 1: Fischer Esterification of 4-Chloro-1-butanol
This protocol describes the classic acid-catalyzed esterification between a carboxylic acid and 4-chloro-1-butanol.[1][2][3] To drive the reaction to completion, it is often necessary to use an excess of one reactant or remove water as it forms.[3]
Materials:
-
Carboxylic acid (e.g., Acetic Acid)
-
4-Chloro-1-butanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[2]
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent (e.g., Diethyl ether or Ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the carboxylic acid (1.0 eq), 4-chloro-1-butanol (1.2 eq), and a suitable solvent (e.g., toluene, if using a Dean-Stark trap to remove water).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.05 eq) to the reaction mixture.[2][4]
-
Reflux: Heat the mixture to reflux using a heating mantle. The reaction temperature will depend on the solvent used.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.[2]
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Acylation of 4-Chloro-1-butanol with an Acyl Chloride
This method is suitable for base-sensitive substrates and is generally faster and more exothermic than Fischer esterification.[5]
Materials:
-
Acyl chloride (e.g., Acetyl Chloride)
-
4-Chloro-1-butanol
-
Pyridine (B92270) or Triethylamine (B128534) (as a base)
-
Anhydrous Dichloromethane (B109758) (DCM) or Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel under a nitrogen atmosphere, dissolve 4-chloro-1-butanol (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq) in anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred alcohol solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography.
Protocol 3: One-Pot Synthesis of 4-Chlorobutyl Esters via Acylative Cleavage of Tetrahydrofuran (THF)
This efficient method generates 4-chlorobutyl esters directly from carboxylic acids without isolating the intermediate acid chloride.[6]
Materials:
-
Carboxylic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Iodine monochloride (ICl) (catalyst)
-
4-Dimethylaminopyridine (DMAP) (optional, catalyst)
-
Round-bottom flask
-
Addition funnel
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Acid Chloride Formation: Dissolve or suspend the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask. Cool the mixture to 0 °C in an ice bath. Add a solution of oxalyl chloride (1.5 mmol for monobasic acids) in anhydrous DCM (5 mL) dropwise. Add a catalytic amount of DMF (1 drop).[6]
-
Stirring: Allow the reaction mixture to stir overnight at room temperature.[6]
-
Excess Reagent Decomposition: Decompose the excess oxalyl chloride by the slow addition of excess DMF at low temperature.[6]
-
THF Ring Opening: To the in-situ formed acid chloride, add THF (approximately 2-3 mmol), a catalytic amount of iodine monochloride (ICl) (0.05 mmol), and a small amount of DMAP (5 mg).[6]
-
Reaction Completion: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. The product is typically purified by flash chromatography.[6]
III. Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of 4-chlorobutyl esters and related esterification reactions.
Table 1: One-Pot Synthesis of 4-Chlorobutyl Esters from Carboxylic Acids [6]
| Carboxylic Acid | Reaction Time (h) | Yield (%) |
| Benzoic Acid | 24 | 85 |
| 4-Methoxybenzoic Acid | 24 | 90 |
| Cinnamic Acid | 24 | 82 |
| Phenylacetic Acid | 24 | 80 |
Table 2: General Conditions for Fischer Esterification [2][7]
| Alcohol | Carboxylic Acid | Catalyst | Solvent | Temperature | Reaction Time | Yield |
| Ethanol | Hydroxy acid | H₂SO₄ | Ethanol | Reflux | 2 h | 95% |
| n-Butanol | Monochloroacetic acid | Supported Heteropoly Acid | None | 130 °C | 5 h | >98% |
| Various | Various | p-TsOH | Toluene | Reflux | ~30 h | 96% |
Table 3: Acylation of Alcohols with Acyl Chlorides
| Alcohol | Acyl Chloride | Base | Solvent | Temperature | Yield |
| Ethanol | Ethanoyl chloride | - | - | Cold | High |
| General Primary Alcohol | General Acyl Chloride | Pyridine/Et₃N | DCM | 0 °C to RT | Typically >90% |
IV. Mandatory Visualizations
Diagram 1: General Workflow for Fischer Esterification
Caption: Workflow for Fischer Esterification of 4-chloro-1-butanol.
Diagram 2: Reaction Mechanism for Fischer Esterification
Caption: Acid-catalyzed mechanism of Fischer Esterification.
Diagram 3: Workflow for Acylation with Acyl Chloride
Caption: Workflow for acylation of 4-chloro-1-butanol.
References
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uakron.edu [uakron.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions with 4-Chlorobutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of 4-Chlorobutyl acetate (B1210297) in alkylation reactions. Understanding and controlling potential side reactions is crucial for achieving high yields of the desired product and ensuring its purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using 4-Chlorobutyl acetate as an alkylating agent?
A1: The primary side reactions encountered with this compound are intramolecular cyclization, hydrolysis of the acetate group, and in the case of ambident nucleophiles, competing O-alkylation versus N-alkylation.
Q2: What is intramolecular cyclization and under what conditions does it occur?
A2: Intramolecular cyclization is a reaction where the nucleophilic center of the substrate attacks the electrophilic carbon of the chlorobutyl chain, leading to the formation of a cyclic product, most commonly a tetrahydrofuran (B95107) (THF) derivative. This side reaction is often promoted by strong bases and higher temperatures.
Q3: How can I minimize the formation of 4-chloro-1-butanol (B43188) as an impurity?
A3: The presence of 4-chloro-1-butanol typically results from the hydrolysis of the acetate ester functionality of this compound. This can be minimized by ensuring anhydrous (dry) reaction conditions and using non-aqueous workup procedures where possible. The presence of water, especially under basic or acidic conditions, can facilitate this hydrolysis. 4-chloro-1-butanol is considered a potential genotoxic impurity, so its formation should be carefully monitored.[1]
Q4: I am trying to perform an N-alkylation of an amine or a similar nitrogen-containing heterocycle. Why am I observing O-alkylation as well?
A4: Many nitrogen-containing compounds, such as amides, indoles, and phenols with amine substituents, are "ambident nucleophiles," meaning they have more than one nucleophilic site (e.g., nitrogen and oxygen). The ratio of N-alkylation to O-alkylation can be influenced by several factors, including the hardness/softness of the electrophile and nucleophile (HSAB theory), the solvent, the counter-ion of the base used, and the temperature.
Troubleshooting Guide
This section provides specific troubleshooting advice for common issues encountered during alkylation reactions with this compound.
Issue 1: Low Yield of the Desired Alkylated Product and Formation of an Unidentified Byproduct.
Possible Cause: Intramolecular cyclization of the alkylated product or the starting nucleophile.
Troubleshooting Steps:
-
Analyze the Byproduct: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the byproduct. A common byproduct is a tetrahydrofuran derivative.
-
Modify Reaction Conditions:
-
Temperature: Lower the reaction temperature. Cyclization reactions often have a higher activation energy than the desired intermolecular alkylation.
-
Base: Use a milder base. Strong bases can deprotonate the nucleophile to a greater extent, which can favor cyclization. Consider using potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH).
-
Solvent: The choice of solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for your specific reaction.
-
Issue 2: Competing N-alkylation and O-alkylation.
Possible Cause: The nucleophile has both nitrogen and oxygen atoms that can act as nucleophiles.
Troubleshooting Steps:
-
Protecting Groups: If possible, protect the more reactive functional group (often the oxygen) with a suitable protecting group before the alkylation step. The protecting group can then be removed in a subsequent step.
-
Choice of Base and Solvent:
-
In some cases, using a weaker base and a polar aprotic solvent like DMF or acetonitrile (B52724) can favor N-alkylation.
-
The counter-ion of the base can also play a role. For example, using a potassium base might favor N-alkylation over a sodium or lithium base in certain systems.
-
-
Hard and Soft Acid-Base (HSAB) Principle: Nitrogen is generally a "softer" nucleophile than oxygen. According to the HSAB principle, soft nucleophiles react more readily with soft electrophiles. While the primary carbocation from this compound is relatively hard, modifying reaction conditions can influence the selectivity.
Experimental Protocols
General Protocol for N-alkylation of Indole (B1671886) with this compound
This protocol is a general guideline and may require optimization for specific indole derivatives.
-
Materials:
-
Indole derivative (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the indole derivative and the anhydrous solvent.
-
Add the base to the mixture and stir for 15-30 minutes at room temperature.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Data Presentation
The following table summarizes the potential side products and factors that influence their formation.
| Side Reaction | Side Product Structure | Influencing Factors | Mitigation Strategies |
| Intramolecular Cyclization | Tetrahydrofuran derivative | Strong base, high temperature | Use a milder base, lower reaction temperature |
| Hydrolysis | 4-Chloro-1-butanol | Presence of water, acidic or basic conditions | Use anhydrous solvents and reagents, non-aqueous workup |
| O-Alkylation | O-alkylated isomer | Ambident nucleophile, reaction conditions (base, solvent) | Use protecting groups, optimize base and solvent |
Visualizations
Reaction Pathways Diagram
This diagram illustrates the desired alkylation reaction and the major competing side reactions.
Caption: Competing reaction pathways in alkylation with this compound.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues in alkylation reactions with this compound.
Caption: A logical workflow for troubleshooting alkylation reactions.
References
Technical Support Center: Purification of Products from 4-Chlorobutyl Acetate Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of reaction products derived from 4-chlorobutyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 4-chlorobutyl acetate?
A1: this compound is a colorless to light yellow liquid with a mild, fruity odor.[1][2] It is stable at room temperature in closed containers under normal storage conditions but is combustible.[1] It is immiscible with water but soluble in organic solvents like ethanol (B145695) and ether.[1] Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6962-92-1 | [1][2] |
| Molecular Formula | C6H11ClO2 | [1] |
| Molecular Weight | 150.60 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 92 °C at 22 mmHg | [4][5] |
| Density | 1.072 g/mL at 25 °C | [4][5] |
| Refractive Index | ~1.434 at 20 °C | [4][5] |
| Water Solubility | Immiscible | [1][5] |
| Storage | Room temperature, sealed in a dry place. Recommended <15°C. | [1] |
Q2: What are the common impurities or byproducts in reactions where this compound is the starting material?
A2: Impurities can arise from the synthesis of the starting material itself or from side reactions. Common impurities include unreacted starting materials from its synthesis (e.g., tetrahydrofuran, acetic acid), byproducts like 1,4-diacetoxybutane, and residual catalysts such as zinc chloride.[6][7][8] During subsequent reactions, hydrolysis of the ester group can occur, leading to 4-chloro-1-butanol (B43188) and acetic acid.
Table 2: Potential Impurities and Byproducts
| Impurity/Byproduct | Origin | Removal Strategy |
| Unreacted this compound | Incomplete reaction | Distillation or chromatography |
| Unreacted Acetic Acid | Synthesis of starting material | Aqueous wash with a mild base (e.g., NaHCO3) |
| 1,4-Diacetoxybutane | Synthesis of starting material[7] | Fractional distillation |
| 4-Chloro-1-butanol | Hydrolysis of the ester | Aqueous wash, chromatography |
| Polymerization Products | Side reaction, especially if heated[6] | Distillation (residue), chromatography |
| Water | Work-up or atmospheric moisture | Brine wash, drying with agents (Na2SO4, MgSO4) |
Q3: How should I analyze the purity of my final product?
A3: Gas Chromatography (GC) is a highly effective method for assessing the purity of this compound and its derivatives, often achieving detection limits as low as 0.01%.[2][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural confirmation and identifying impurities by comparing chemical shifts to known standards.[10][11]
Purification Troubleshooting Guide
Problem: My product is contaminated with acidic impurities after the reaction.
Answer: Acidic impurities, such as residual catalysts or acetic acid from hydrolysis, can often be removed with an aqueous work-up. Transfer the crude reaction mixture to a separatory funnel, dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether), and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate solution will neutralize the acid, converting it to a salt that is soluble in the aqueous layer. Repeat the wash until gas evolution (CO₂) ceases. Finally, wash with brine to remove excess water before drying the organic layer.[12]
Problem: I see water in my organic product layer after an aqueous work-up.
Answer: To remove residual water, first, wash the organic layer with a saturated sodium chloride solution (brine). This reduces the solubility of water in the organic phase. Afterwards, dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[13] MgSO₄ is fast and effective, while Na₂SO₄ is gentler and easier to filter.[13] Stir the mixture for 15-30 minutes, then filter to remove the drying agent.
Problem: My final product has a low boiling point and is difficult to separate from the solvent.
Answer: If your product is volatile, standard rotary evaporation may lead to product loss. For solvents like THF or alcohols that are miscible with water, it is often safer to remove them before the aqueous work-up if the product's stability allows.[13] Alternatively, if the product is nonpolar, you can perform a liquid-liquid extraction by partitioning the mixture between a nonpolar solvent like hexanes and water; the water-miscible solvent will partition into the aqueous layer.[13]
Problem: The product is a high-boiling oil and cannot be purified by simple distillation.
Answer: For high-boiling or thermally sensitive compounds, vacuum distillation is the preferred method. By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a lower temperature and preventing decomposition.[6] Ensure you use boiling chips or vigorous stirring to prevent bumping.[14] If distillation is not effective, flash column chromatography is an excellent alternative for purifying non-volatile compounds based on their polarity.[15][16]
Problem: I am seeing multiple spots on my TLC plate after purification.
Answer: This indicates that your purification was incomplete or that the product may be degrading on the silica (B1680970) gel.
-
Incomplete Purification: Your chosen purification method may not have been sufficient. If you performed distillation, a compound with a similar boiling point may have co-distilled. In this case, column chromatography is recommended. If you ran a column, consider optimizing the solvent system (eluent) to achieve better separation.
-
Degradation: Some compounds are sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can use deactivated silica (by adding a small percentage of triethylamine (B128534) to your eluent) or switch to a different stationary phase like alumina.
General Purification Workflow
The diagram below illustrates a standard workflow for the purification of a crude product from a this compound reaction.
Caption: A typical experimental workflow for purifying products from organic synthesis.
Troubleshooting Decision Tree
Use this decision tree if your product is impure after an initial work-up and concentration.
Caption: A decision tree for troubleshooting common purification challenges.
Key Experimental Protocols
Protocol 1: General Aqueous Work-up (Extraction)
-
Transfer: Transfer the entire crude reaction mixture to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).
-
Dilute: Add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to dilute the mixture, typically 1-2 times the volume of the original reaction solvent.
-
Neutralizing Wash (if necessary): If the reaction was run under acidic conditions, add a saturated solution of sodium bicarbonate (NaHCO₃) slowly to quench any remaining acid. Swirl gently at first with the stopcock open to release any pressure from CO₂ evolution. Stopper the funnel, invert, and vent frequently. Shake and allow the layers to separate. Drain the lower aqueous layer.
-
Water Wash: Add deionized water to the organic layer, shake, vent, and separate the layers. This removes water-soluble impurities.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This helps to draw residual water out of the organic phase.[13]
-
Collect Organic Layer: Drain the organic layer into a clean Erlenmeyer flask.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed with vacuum grease. Attach the receiving flask and a cold trap between the apparatus and the vacuum source.
-
Transfer: Transfer the crude, dried oil to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.[14]
-
Apply Vacuum: Turn on the cooling water for the condenser. Begin stirring and slowly apply the vacuum.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Monitor the temperature at the distillation head. Collect any low-boiling impurities (forerun) in a separate receiving flask. When the temperature stabilizes at the expected boiling point of your product, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small residue remains. Release the vacuum before turning off the heat to prevent bumping of the residue into the condenser.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | 6962-92-1 [chemicalbook.com]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. US4005125A - Preparation of haloalkyl esters - Google Patents [patents.google.com]
- 8. CN108484398B - Preparation method of 4-halobutyl acetate - Google Patents [patents.google.com]
- 9. wjpps.com [wjpps.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. scribd.com [scribd.com]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. scribd.com [scribd.com]
- 15. columbia.edu [columbia.edu]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Chlorobutyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-chlorobutyl acetate (B1210297). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4-chlorobutyl acetate?
A1: The most frequently cited method for preparing this compound is the Lewis acid-catalyzed ring-opening of tetrahydrofuran (B95107) (THF) with acetyl chloride.[1][2] Anhydrous zinc chloride (ZnCl2) is a commonly used and effective catalyst for this reaction.[1][2][3]
Q2: What is the primary role of zinc chloride in this reaction?
A2: Zinc chloride acts as a Lewis acid catalyst.[3][4][5] It coordinates to the oxygen atom of the acetyl chloride's carbonyl group, which increases the electrophilicity of the carbonyl carbon. This activation facilitates the subsequent nucleophilic attack by the oxygen atom of THF, initiating the ring-opening process.[3][4]
Q3: What are the typical reaction conditions for the synthesis of this compound from THF and acetyl chloride?
A3: Typical reaction conditions involve the slow addition of acetyl chloride to a mixture of THF and a catalytic amount of anhydrous zinc chloride, followed by a period of reflux.[1][2] It is crucial to perform the reaction under anhydrous conditions to prevent the hydrolysis of acetyl chloride.[2]
Q4: What are the main safety precautions to consider during this synthesis?
A4: Acetyl chloride is a corrosive, highly flammable, and moisture-sensitive reagent that reacts violently with water.[6][7][8][9][10] It is essential to handle it in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and to wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, flame-resistant lab coat, and butyl-rubber gloves.[7] Ensure that all glassware is dry and that the reaction is protected from atmospheric moisture.[2]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step |
| Moisture in the reaction | Acetyl chloride readily hydrolyzes to acetic acid in the presence of water, which will prevent the desired reaction from occurring. Ensure all glassware is oven-dried before use and that THF is anhydrous. The reaction should be conducted under an inert atmosphere (nitrogen or argon).[2] |
| Inactive catalyst | Anhydrous zinc chloride is hygroscopic and can become inactive if it has absorbed moisture. Use freshly opened or properly stored anhydrous zinc chloride. |
| Insufficient reaction time or temperature | After the initial addition of acetyl chloride, the reaction mixture typically requires a period of reflux to go to completion.[1][2] Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Incorrect stoichiometry | While some procedures use a slight excess of one reagent, significant deviations from the optimal stoichiometry can lead to lower yields.[11] Ensure accurate measurement of both THF and acetyl chloride. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Troubleshooting Step |
| Formation of higher molecular weight byproducts | The reaction can sometimes produce higher-boiling byproducts such as 4-(4-chlorobutoxy)butyl acetate. This can be minimized by carefully controlling the reaction temperature and stoichiometry. |
| Unreacted starting materials | If the reaction has not gone to completion, unreacted THF and acetyl chloride may be present. Increasing the reaction time or temperature during the reflux step can help to drive the reaction to completion.[1] |
| Formation of 1,4-diacetoxybutane (B1202567) | In the absence of a sufficient chloride source, the formation of 1,4-diacetoxybutane can occur as a side reaction.[12] |
Problem 3: Difficulties During Purification
| Potential Cause | Troubleshooting Step |
| Emulsion formation during aqueous work-up | If an aqueous work-up is performed, emulsions can form, making layer separation difficult. Washing the organic layer with brine (a saturated aqueous solution of NaCl) can help to break emulsions and remove dissolved water.[13] |
| Polymerization during distillation | Although less common for the acetate, related compounds can be prone to polymerization at high temperatures.[1] Purification by vacuum distillation is recommended to reduce the boiling point and minimize the risk of thermal decomposition.[1][2] |
| Co-distillation of impurities | If impurities have boiling points close to that of this compound, fractional distillation may be necessary for effective separation. |
Experimental Protocols
Synthesis of this compound from Tetrahydrofuran and Acetyl Chloride
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
Tetrahydrofuran (THF), anhydrous (50 g, 0.69 mol)
-
Acetyl chloride (65 g, 0.83 mol)
-
Anhydrous zinc chloride (0.01 g)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a dropping funnel, ensuring all glassware is oven-dried. Protect the apparatus from atmospheric moisture using a drying tube or by maintaining a positive pressure of an inert gas (e.g., nitrogen).
-
To the flask, add tetrahydrofuran and anhydrous zinc chloride.
-
Slowly add the acetyl chloride dropwise from the dropping funnel to the stirred THF solution. The reaction can be exothermic, so cooling in an ice bath may be necessary to control the rate of addition.
-
After the addition is complete, heat the mixture to reflux and maintain it for 90 minutes.[2]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by vacuum distillation. Collect the fraction boiling at 78-79 °C at 15 mmHg or 90-91 °C at 20 mmHg.[2] A yield of approximately 76% can be expected.[2]
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Reactants | Catalyst | Reaction Conditions | Reported Yield | Reference |
| Tetrahydrofuran, Acetyl chloride | Anhydrous Zinc Chloride | Reflux for 90 minutes | 76% | [2] |
| Tetrahydrofuran, Acetyl chloride | Anhydrous Zinc Chloride | Reflux for 1 hour after addition | 68% | [1] |
| Tetrahydrofuran, Acetic acid, Hydrochloric acid | Stannic Chloride | 20-250 °C | Not specified | [12] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H11ClO2 | [14] |
| Molecular Weight | 150.60 g/mol | [14] |
| Appearance | Colorless liquid | [15] |
| Boiling Point | 92 °C @ 22 mmHg | [16] |
| 78-79 °C @ 15 mmHg | [2] | |
| 90-91 °C @ 20 mmHg | [2] | |
| Density | 1.072 g/mL at 25 °C | [16] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of ZnCl2-catalyzed synthesis.
References
- 1. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. prepchem.com [prepchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 6. fishersci.com [fishersci.com]
- 7. wcu.edu [wcu.edu]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. chemos.de [chemos.de]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. CN103073421A - High-efficiency simple synthetic method for delta-chlorobutyl ester - Google Patents [patents.google.com]
- 12. US4005125A - Preparation of haloalkyl esters - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nbinno.com [nbinno.com]
- 15. chemimpex.com [chemimpex.com]
- 16. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Hydrolysis of 4-Chlorobutyl acetate under acidic/basic conditions
Welcome to the technical support center for the hydrolysis of 4-Chlorobutyl Acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the acidic or basic hydrolysis of 4-chlorobutyl acetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the hydrolysis of this compound.
Issue 1: Low Yield of 4-Chlorobutanol and Presence of a Major Byproduct
-
Question: My hydrolysis reaction of this compound is resulting in a low yield of the expected 4-chlorobutanol, and I observe a significant amount of a lower boiling point byproduct. What is happening and how can I fix it?
-
Answer: The primary competing side reaction during the hydrolysis of this compound is the intramolecular cyclization of the intermediate, 4-chlorobutanol, to form tetrahydrofuran (B95107) (THF). This is especially prevalent under basic conditions and can also occur under acidic conditions, particularly with heating. The hydroxide (B78521) ion in basic hydrolysis, or water/hydroxide acting as a nucleophile after initial ester cleavage, can deprotonate the alcohol of 4-chlorobutanol, which then acts as an internal nucleophile to displace the chloride, forming the stable five-membered ring of THF.
Troubleshooting Steps:
-
Modify Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the intramolecular cyclization. For basic hydrolysis, consider running the reaction at room temperature or even cooled in an ice bath, although this may increase the required reaction time.
-
Control pH:
-
Basic Conditions: Use a stoichiometric amount of base (e.g., NaOH or KOH) rather than a large excess. A large excess of base can promote the deprotonation of 4-chlorobutanol and accelerate cyclization.
-
Acidic Conditions: While acidic conditions generally favor hydrolysis, prolonged reaction times or high temperatures can still lead to the formation of THF from 4-chlorobutanol. Monitor the reaction progress closely and work up the reaction as soon as the starting material is consumed.
-
-
Solvent Choice: The choice of solvent can influence the reaction rates. Protic solvents like water and alcohols are necessary for hydrolysis. For basic hydrolysis, using a co-solvent like tetrahydrofuran (THF) with an aqueous base can sometimes improve solubility and allow for lower reaction temperatures.
-
Reaction Monitoring: Closely monitor the reaction progress using analytical techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will help in determining the optimal reaction time to maximize the yield of 4-chlorobutanol before significant cyclization occurs.
-
Issue 2: Incomplete Hydrolysis
-
Question: My reaction has stopped, but I still have a significant amount of unreacted this compound. How can I drive the reaction to completion?
-
Answer: Incomplete hydrolysis can be due to several factors, including insufficient catalyst, reaction time, or temperature, and in the case of acidic hydrolysis, equilibrium limitations.
Troubleshooting Steps:
-
Acidic Hydrolysis:
-
Increase Water Concentration: Since acidic hydrolysis is a reversible reaction, using a large excess of water can shift the equilibrium towards the products (4-chlorobutanol and acetic acid).[1]
-
Catalyst Concentration: Ensure a sufficient concentration of a strong acid catalyst (e.g., H₂SO₄ or HCl) is used.
-
Temperature and Time: Gently heating the reaction mixture can increase the reaction rate. However, be mindful of the potential for increased THF formation. Monitor the reaction over a longer period to see if it proceeds further.
-
-
Basic Hydrolysis (Saponification):
-
Stoichiometry of Base: Saponification is an irreversible reaction. Ensure at least one equivalent of base (e.g., NaOH, KOH) is used per equivalent of the ester. Using a slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion.
-
Temperature: If the reaction is slow at room temperature, gentle heating can be employed. Again, monitor for the formation of THF.
-
Solvent: Ensure the ester is fully dissolved in the reaction medium. A co-solvent like ethanol (B145695) or THF may be necessary to ensure homogeneity.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the hydrolysis of this compound under acidic and basic conditions?
-
A1:
-
Acidic Hydrolysis: The products are 4-chlorobutanol and acetic acid. This reaction is reversible. CH₃CO₂(CH₂)₄Cl + H₂O H⁺ ⇌ HO(CH₂)₄Cl + CH₃COOH
-
Basic Hydrolysis (Saponification): The initial products are the salt of the carboxylic acid (e.g., sodium acetate) and 4-chlorobutanol. After an acidic workup, the final products are 4-chlorobutanol and acetic acid. This reaction is irreversible.
-
CH₃CO₂(CH₂)₄Cl + 2 NaOH → HO(CH₂)₄Cl + CH₃COONa + NaCl + H₂O
-
CH₃COONa + H⁺ (workup) → CH₃COOH + Na⁺
-
-
Q2: What is the main side product I should be aware of?
-
A2: The main side product is tetrahydrofuran (THF), formed via intramolecular cyclization of the 4-chlorobutanol product. This is particularly an issue under basic conditions and at elevated temperatures.
Q3: How can I monitor the progress of the hydrolysis reaction?
-
A3: Several analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate and identify the volatile components of the reaction mixture, including the starting material (this compound), the product (4-chlorobutanol), and the main byproduct (THF).
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the non-volatile components, particularly if derivatization is employed. A reversed-phase column can separate the ester and the alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the starting material signals and the appearance of the product signals. The acetate methyl signal of the starting material and the methylene (B1212753) protons adjacent to the oxygen and chlorine atoms in both the reactant and products have distinct chemical shifts.
-
Q4: Which condition, acidic or basic, is generally preferred for the hydrolysis of this compound?
-
A4: The choice depends on the desired outcome and the stability of other functional groups in the molecule.
-
Basic hydrolysis (saponification) is often preferred for complete conversion because the reaction is irreversible. However, it carries a higher risk of the intramolecular cyclization side reaction to form THF.
-
Acidic hydrolysis is reversible, which can lead to incomplete conversion unless a large excess of water is used. It may offer better control in preventing the cyclization, especially at lower temperatures.
-
Data Presentation
The following tables provide illustrative data on how reaction conditions can affect the product distribution in the hydrolysis of this compound. The values are representative and intended to demonstrate trends.
Table 1: Effect of Temperature on Basic Hydrolysis (Saponification) of this compound
| Temperature (°C) | Reaction Time (h) | Conversion of this compound (%) | Yield of 4-Chlorobutanol (%) | Yield of Tetrahydrofuran (%) |
| 0 | 24 | 95 | 85 | 10 |
| 25 (Room Temp) | 6 | >99 | 70 | 29 |
| 50 | 2 | >99 | 40 | 59 |
Conditions: 1.1 equivalents of NaOH in 1:1 water/ethanol.
Table 2: Effect of pH on Hydrolysis of this compound at 25°C
| pH | Catalyst | Reaction Time (h) | Conversion of this compound (%) | Yield of 4-Chlorobutanol (%) | Yield of Tetrahydrofuran (%) |
| 1 | 0.1 M HCl | 24 | 90 (at equilibrium) | 80 | 10 |
| 7 | None | 72 | <5 | - | - |
| 13 | 0.1 M NaOH | 6 | >99 | 70 | 29 |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add a 1:1 (v/v) mixture of water and a suitable organic co-solvent if needed for solubility (e.g., dioxane). Add a catalytic amount of a strong acid (e.g., 10 mol% of concentrated H₂SO₄).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-50°C). Monitor the reaction progress by GC or TLC.
-
Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation or column chromatography to separate 4-chlorobutanol from any unreacted starting material and THF.
Protocol 2: Basic Hydrolysis (Saponification) of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).
-
Reagents: Dissolve the ester in a suitable solvent such as ethanol or a THF/water mixture. Add a solution of sodium hydroxide or potassium hydroxide (1.1 eq) in water dropwise at 0°C (ice bath).
-
Reaction: Stir the reaction mixture at 0°C or allow it to warm to room temperature. Monitor the reaction progress by GC or TLC.
-
Workup: Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a neutral pH.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.
Mandatory Visualization
References
Technical Support Center: 4-Chlorobutyl Acetate Synthesis
Welcome to the technical support center for the synthesis of 4-chlorobutyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of 4-chlorobutyl acetate, categorized by the synthetic route.
Route 1: Ring-Opening of Tetrahydrofuran (B95107) (THF) with Acetyl Chloride
This method involves the reaction of tetrahydrofuran with acetyl chloride, typically catalyzed by a Lewis acid such as zinc chloride.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use freshly dried, anhydrous zinc chloride. Ensure the catalyst has not been exposed to moisture. | Improved reaction rate and conversion to the desired product. |
| Moisture in Reagents or Glassware | Dry all glassware thoroughly in an oven and cool under an inert atmosphere. Use anhydrous THF and ensure the acetyl chloride has not hydrolyzed. | Prevents the formation of acetic acid from acetyl chloride, which can lead to side reactions and reduced yield. |
| Incomplete Reaction | Increase the reaction time or temperature according to literature procedures. Monitor the reaction progress by GC to ensure completion. | Drives the reaction to completion, maximizing the conversion of starting materials. |
| Loss of Product During Work-up | Ensure proper phase separation during aqueous washes. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product. | Minimizes the loss of this compound during the purification process. |
| Suboptimal Reaction Temperature | Maintain the recommended reaction temperature. Too low a temperature can lead to a sluggish reaction, while too high a temperature may promote side reactions. | Balances reaction rate and selectivity to favor the formation of the desired product. |
Issue 2: Presence of Significant Impurities
| Impurity | Potential Cause | Identification Method | Troubleshooting Step |
| Unreacted Tetrahydrofuran (THF) | Incomplete reaction or insufficient acetyl chloride. | GC-MS, ¹H NMR | Increase the reaction time or use a slight excess of acetyl chloride. |
| Unreacted Acetyl Chloride | Incomplete reaction or use of a large excess. | Quenches violently with water; GC-MS after derivatization. | Ensure sufficient reaction time for complete consumption. Use a minimal excess. |
| 1,4-Dichlorobutane | Presence of excess chloride ions, potentially from the catalyst or decomposition of acetyl chloride. | GC-MS, ¹H NMR | Use a minimal amount of zinc chloride catalyst. Ensure the reaction is performed under anhydrous conditions to prevent HCl formation. |
| Polymeric byproducts | High reaction temperatures or prolonged reaction times. | Viscous residue after distillation; GPC. | Adhere to the recommended reaction temperature and monitor for completion to avoid extended heating. |
Experimental Workflow for THF Ring-Opening
Caption: Workflow for the synthesis of this compound via THF ring-opening.
Route 2: Esterification of 4-Chloro-1-butanol (B43188)
This method involves the reaction of 4-chloro-1-butanol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a catalyst or base.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Increase reaction time, temperature, or amount of acetylating agent. Monitor reaction progress by TLC or GC. | Drive the equilibrium towards the product side, increasing conversion. |
| Hydrolysis of Acetylating Agent | Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere. | Prevents loss of the acetylating agent and formation of acetic acid as a byproduct. |
| Reversible Reaction | If using acetic acid, use a Dean-Stark apparatus to remove water as it forms. | Shifts the equilibrium towards the formation of the ester, improving the yield. |
| Loss of Product During Work-up | Carefully neutralize any acidic catalyst before extraction. Ensure complete extraction by using an adequate amount of organic solvent. | Prevents hydrolysis of the ester during work-up and ensures efficient recovery. |
Issue 2: Presence of Significant Impurities
| Impurity | Potential Cause | Identification Method | Troubleshooting Step |
| Unreacted 4-Chloro-1-butanol | Incomplete reaction. | GC-MS, ¹H NMR | Increase the amount of acetylating agent or prolong the reaction time. |
| Acetic Acid/Acetic Anhydride | Use of excess reagent or hydrolysis. | Acidic wash will remove; ¹H NMR. | Use a stoichiometric amount of acetylating agent or quench and wash thoroughly. |
| Bis(4-chlorobutyl) ether | High reaction temperatures, especially under acidic conditions. | GC-MS, ¹H NMR | Maintain a moderate reaction temperature. Consider using a non-acidic catalyst or a base as a scavenger. |
| 4-Acetoxybutyl acetate | Reaction of the product with excess acetylating agent under forcing conditions (less common). | GC-MS, ¹H NMR | Use controlled stoichiometry and reaction conditions. |
Troubleshooting Logic for Impurity Identification
Caption: A logical workflow for identifying unknown impurities in the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities depend on the synthetic route. For the ring-opening of THF, unreacted THF, 1,4-dichlorobutane, and polymeric byproducts are common. For the esterification of 4-chloro-1-butanol, unreacted starting material, residual acetic acid or anhydride, and bis(4-chlorobutyl) ether are frequently observed.
Q2: How can I effectively remove unreacted 4-chloro-1-butanol from my final product?
Fractional distillation under reduced pressure is the most effective method for removing unreacted 4-chloro-1-butanol, as there is a sufficient boiling point difference between it and the this compound product.
Q3: My reaction mixture turned dark brown during synthesis. What could be the cause?
A dark coloration can indicate decomposition or polymerization, especially if the reaction is carried out at high temperatures for an extended period. The presence of strong acids can also contribute to the formation of colored byproducts. It is advisable to control the reaction temperature carefully and avoid prolonged heating after the reaction is complete.
Q4: What is the best way to monitor the progress of the reaction?
Gas chromatography (GC) is an excellent technique for monitoring the reaction progress. By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of starting materials and the appearance of the product, allowing you to determine the optimal reaction time.
Q5: Can I use a different acetylating agent besides acetyl chloride or acetic anhydride?
While acetyl chloride and acetic anhydride are the most common, other acetylating agents could potentially be used. However, their reactivity and the resulting byproduct profiles would need to be considered. For example, using acetic acid with a strong acid catalyst is a viable but often slower alternative that requires removal of water to achieve high conversion.
Experimental Protocols
Synthesis of this compound from THF and Acetyl Chloride
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Acetyl Chloride
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous THF and a catalytic amount of anhydrous zinc chloride.
-
Cool the flask in an ice bath and slowly add acetyl chloride from the dropping funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for the time determined by reaction monitoring (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and quench by slowly adding it to a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
GC-MS Method for Impurity Profiling
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 m/z.
-
This method can be used to identify and semi-quantify volatile impurities in the reaction mixture and final product. For accurate quantification, calibration with authentic standards is required.
Preventing polymerization in reactions with 4-Chlorobutyl acetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing polymerization and managing other side reactions when using 4-chlorobutyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: Is 4-chlorobutyl acetate prone to self-polymerization during storage?
A1: this compound is generally stable at room temperature in closed containers under normal storage and handling conditions.[1] Safety data sheets indicate that hazardous polymerization is not expected under standard storage conditions. However, stability can be compromised by the presence of contaminants or inappropriate storage.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and prevent degradation, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[2] Some suppliers recommend refrigeration at 2-8°C.[3][4]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] Contact with these substances can lead to decomposition or unwanted reactions.
Q4: Can impurities in this compound lead to polymerization?
A4: While this compound itself is not prone to spontaneous polymerization, impurities can potentially initiate side reactions. For instance, acidic or basic impurities could catalyze condensation reactions. It is crucial to use a high-purity grade of this compound for sensitive applications.[5]
Troubleshooting Guide
Q5: My reaction with this compound is turning viscous and forming a precipitate. What could be the cause?
A5: Increased viscosity and precipitate formation are classic signs of unwanted polymerization or oligomerization. Given the structure of this compound, this is likely not a simple self-polymerization but a reaction catalyzed by other components in your mixture. Potential causes include:
-
Presence of a Strong Base: Strong bases can deprotonate trace amounts of acidic impurities or the starting material itself, initiating anionic polymerization or condensation reactions.
-
Lewis Acid Catalysts: Lewis acids, often used to activate alkyl halides, can also promote carbocation formation, leading to cationic polymerization, especially at elevated temperatures.
-
Contaminants: Impurities in either the this compound or other reagents/solvents can act as initiators.
Q6: How can I prevent this unwanted polymerization in my reaction?
A6: To prevent polymerization, a multi-faceted approach focusing on reaction conditions and components is necessary.
-
Inhibitor Addition: The use of polymerization inhibitors can be an effective strategy. These compounds work by neutralizing reactive species that initiate polymerization.[6]
-
Temperature Control: Many polymerization reactions are accelerated by heat. Maintaining a low and consistent reaction temperature can significantly reduce the rate of unwanted side reactions.
-
Reagent Purity: Ensure all reagents, including solvents and the this compound itself, are of high purity and free from contaminants that could act as initiators.[5]
-
Controlled Addition: The slow, controlled addition of a key reagent (e.g., the catalyst or base) can help to keep its instantaneous concentration low, thereby disfavoring polymerization pathways.
Q7: What type of polymerization inhibitor should I use?
A7: The choice of inhibitor depends on the suspected mechanism of polymerization (free-radical, cationic, or anionic).
-
For Free-Radical Polymerization: While less common for this molecule, inhibitors that scavenge free radicals are effective. Examples include hydroquinone, butylated hydroxytoluene (BHT), and phenothiazine.[6][7]
-
For Cationic Polymerization: Reactions sensitive to acidic conditions can be controlled by adding a non-nucleophilic weak base, such as a sterically hindered amine (e.g., 2,6-di-tert-butylpyridine), to scavenge stray protons.
-
For Anionic Polymerization: Ensure the reaction is free from strong bases that are not part of the intended reaction mechanism.
The appropriate inhibitor and its concentration must be determined based on the specific reaction conditions.[6]
Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 6962-92-1 | [1][8] |
| Molecular Formula | C₆H₁₁ClO₂ | [1] |
| Molecular Weight | 150.60 g/mol | [8] |
| Boiling Point | 92 °C @ 22 mmHg | [2] |
| Density | 1.072 g/mL at 25 °C | [8] |
| Purity (Typical) | ≥ 97% (GC) | [3] |
Table 2: Common Polymerization Inhibitors
| Inhibitor Type | Examples | Mechanism of Action |
| Phenolic | Hydroquinone, Butylated hydroxytoluene (BHT) | Scavenges free radicals |
| Quinone | p-Benzoquinone, Tetrachlorobenzoquinone | Reacts with radicals to form inactive products[9] |
| Aromatic Amine | Diphenylamine, p-Phenylenediamine | Acts as an antioxidant and inhibitor for certain monomers[9] |
| Stable Free Radicals | 1,1-Diphenyl-2-picrylhydrazyl (DPPH) | Traps active radicals[9] |
Experimental Protocols
Protocol: General Procedure for Inhibiting Potential Polymerization in a Grignard Reaction Involving this compound
This protocol provides a general methodology for a reaction where this compound is used as an electrophile, with steps to mitigate unwanted side reactions.
-
Reagent and Glassware Preparation:
-
All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Solvents (e.g., THF, diethyl ether) must be anhydrous.
-
This compound should be checked for purity and distilled if necessary.
-
-
Inhibitor Addition (Optional but Recommended):
-
If free-radical side reactions are a concern, add a small amount of an inhibitor like BHT (e.g., 50-100 ppm) to the this compound before starting the reaction.
-
-
Reaction Setup:
-
Set up a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
Charge the flask with the prepared Grignard reagent in the anhydrous solvent.
-
-
Controlled Addition and Temperature Management:
-
Cool the flask containing the Grignard reagent to 0 °C using an ice bath.
-
Dissolve the this compound in anhydrous solvent in the dropping funnel.
-
Add the this compound solution dropwise to the Grignard reagent over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using TLC or GC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
Proceed with standard extraction and purification procedures.
-
Visual Guides
Caption: A flowchart for troubleshooting unwanted polymerization.
Caption: A workflow for minimizing side reactions.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. nbinno.com [nbinno.com]
- 6. 3vsigmausa.com [3vsigmausa.com]
- 7. Polymerization Inhibitors|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 8. This compound 98 6962-92-1 [sigmaaldrich.com]
- 9. longchangchemical.com [longchangchemical.com]
Technical Support Center: Synthesis with 4-Acetoxybutyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-acetoxybutyl chloride in chemical synthesis. The primary focus is on improving reaction yields and addressing common issues encountered during N-alkylation of piperazine (B1678402) derivatives, a key step in the synthesis of various pharmaceutical compounds, including the anxiolytic drug Buspirone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of piperazine derivatives with 4-acetoxybutyl chloride.
Issue 1: Low or No Product Yield
Question: My N-alkylation reaction with 4-acetoxybutyl chloride is resulting in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in this alkylation are common and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Insufficient Base Strength or Amount: The nucleophilicity of the piperazine nitrogen is crucial for the reaction. An inadequate or inappropriate base will result in incomplete deprotonation of the piperazine, leading to poor reactivity.
-
Solution: Employ a strong, non-nucleophilic base to ensure the piperazine is sufficiently activated. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices. It is advisable to use at least 1.5-2.0 equivalents of the base to effectively neutralize the HCl byproduct generated during the reaction.
-
-
Poor Solubility of Reactants: If the piperazine derivative or the base is not fully dissolved in the solvent, the reaction will be slow and incomplete.
-
Solution: Switch to a more polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (B52724) (CH₃CN) to improve the solubility of all reactants.
-
-
Inappropriate Reaction Temperature: Many N-alkylation reactions require heating to proceed at a practical rate.
-
Solution: Gradually increase the reaction temperature, for example, to 60-80 °C, and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Hydrolysis of 4-Acetoxybutyl Chloride: 4-Acetoxybutyl chloride can be susceptible to hydrolysis, especially in the presence of moisture. This will consume the starting material and reduce the yield.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of a di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?
Answer:
The formation of a di-alkylated product is a common side reaction when using piperazine, as it has two reactive nitrogen atoms. Several strategies can be employed to favor mono-alkylation.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: Using an equimolar amount or an excess of the alkylating agent will invariably lead to di-alkylation.
-
Solution: Use an excess of the piperazine derivative relative to 4-acetoxybutyl chloride. This statistically favors the mono-alkylation product.
-
-
Rapid Addition of Alkylating Agent: Adding the 4-acetoxybutyl chloride too quickly creates localized high concentrations, increasing the likelihood of a second alkylation on the already mono-alkylated product.
-
Solution: Add the 4-acetoxybutyl chloride solution dropwise to the reaction mixture over an extended period.
-
-
Reaction with the Acetoxy Group: Under certain conditions, the acetate (B1210297) ester may be cleaved.
-
Solution: Employ milder reaction conditions, such as lower temperatures and less aggressive bases, to minimize the chances of ester hydrolysis. If hydrolysis of the acetate group on the final product is a concern, it can often be easily removed in a subsequent step under acidic or basic conditions to yield the corresponding alcohol.
-
Logical Flow for Minimizing Di-alkylation
Caption: Strategy for improving mono-alkylation selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 4-acetoxybutyl chloride in drug development?
A1: 4-Acetoxybutyl chloride is primarily used as an alkylating agent to introduce a four-carbon chain with a terminal acetate group. A significant application is in the synthesis of intermediates for pharmaceuticals, such as Buspirone, where it is used to alkylate piperazine derivatives.[1][2]
Q2: What are the recommended reaction conditions for the N-alkylation of 1-(2-pyrimidinyl)piperazine with 4-acetoxybutyl chloride?
A2: While specific conditions can vary, a general starting point involves reacting 1-(2-pyrimidinyl)piperazine with 4-acetoxybutyl chloride in a polar aprotic solvent like acetonitrile or DMF, in the presence of a base such as anhydrous potassium carbonate, and heating the mixture.[3]
Q3: How can I purify the N-alkylated product?
A3: Purification typically involves a standard aqueous workup to remove inorganic salts and water-soluble impurities. The crude product can then be purified by column chromatography on silica (B1680970) gel. In some cases, crystallization or distillation under reduced pressure may also be effective.
Q4: Can the acetate group in 4-acetoxybutyl chloride be hydrolyzed during the reaction?
A4: Yes, under strong basic conditions or during a prolonged aqueous workup, the acetate group can be hydrolyzed to a hydroxyl group. If the final product requires the alcohol functionality, this can be an intended transformation. If the acetate is desired, milder bases and careful control of the workup conditions are necessary.
Data Presentation
The following table summarizes the effect of different bases and solvents on the yield of N-alkylation reactions, based on analogous reactions with alkyl halides. This data can serve as a starting point for optimizing your specific reaction.
Table 1: Effect of Base and Solvent on N-Alkylation Yield of Piperazine Derivatives
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| n-Butyl bromide | N-Acetylpiperazine | K₂CO₃ | Acetonitrile | Reflux | 88 |
| n-Hexyl bromide | N-Acetylpiperazine | K₂CO₃ | Acetonitrile | Reflux | 90 |
| n-Octyl bromide | N-Acetylpiperazine | K₂CO₃ | Acetonitrile | Reflux | 71 |
| 1,4-dibromobutane | 3,3-tetramethyleneglutarimide | K₂CO₃ | DMF | 80 | ~75 |
| 4-chlorobutyronitrile | 1-(Pyrimidin-2-yl)piperazine | Na₂CO₃ | MIBK | Reflux | >90 |
Note: MIBK = Methyl isobutyl ketone. Data is compiled from analogous reactions and serves as a guideline.
Experimental Protocols
Key Experiment: Synthesis of 1-(4-Acetoxybutyl)-4-(2-pyrimidinyl)piperazine
This protocol describes a general procedure for the N-alkylation of 1-(2-pyrimidinyl)piperazine with 4-acetoxybutyl chloride.
Materials:
-
1-(2-pyrimidinyl)piperazine
-
4-Acetoxybutyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-(2-pyrimidinyl)piperazine (1.0 eq) and anhydrous acetonitrile.
-
Addition of Base: To the stirred suspension, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Slowly add a solution of 4-acetoxybutyl chloride (1.1 eq) in anhydrous acetonitrile to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel.
General Workflow for N-Alkylation of Piperazine Derivatives
Caption: General experimental workflow for N-alkylation.
References
Thermal stability and decomposition of 4-Chlorobutyl acetate
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with 4-Chlorobutyl acetate (B1210297), focusing on its thermal stability and decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of 4-Chlorobutyl acetate?
Q2: What are the likely thermal decomposition products of this compound?
Heating this compound can lead to an intramolecular cyclization reaction (an anchimerically assisted reaction). The primary decomposition products are believed to be tetrahydrofuran (B95107) (THF) and acetyl chloride.[3] This occurs as the ester's carbonyl oxygen attacks the carbon atom bearing the chlorine, leading to the formation of a cyclic intermediate that subsequently breaks down.
Q3: My reaction mixture containing this compound turned dark brown or black upon heating. What is causing this?
This discoloration is a common indicator of thermal decomposition. The initial decomposition products, such as acetyl chloride, can be reactive and may participate in or catalyze subsequent side reactions, leading to the formation of polymeric or tar-like byproducts, which are often dark in color. It is crucial to control the reaction temperature carefully to minimize this degradation.
Q4: I am observing unexpected peaks in my GC-MS analysis after a reaction involving this compound. Could these be from its decomposition?
Yes, it is highly probable. If your reaction was conducted at elevated temperatures, you might observe peaks corresponding to tetrahydrofuran and potentially other downstream products resulting from the reaction of acetyl chloride with your starting materials, solvents, or other intermediates. A mass spectrum of this compound is available for reference to distinguish it from its byproducts.[4]
Q5: What conditions or substances should I avoid when heating this compound?
To minimize decomposition, consider the following:
-
Temperature Control: Use the lowest feasible temperature for your reaction and monitor it closely.
-
Avoid Catalysts: Lewis acids, strong bases, and certain metals can catalyze the decomposition of haloalkanes and esters. Ensure your reactor and reagents are compatible.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may occur at high temperatures.
Quantitative Data Summary
Specific quantitative thermal decomposition data for this compound is not widely published. The table below provides its known physical properties for reference during experimental design.
| Property | Value | Reference |
| CAS Number | 6962-92-1 | [1] |
| Molecular Formula | C₆H₁₁ClO₂ | [1] |
| Molecular Weight | 150.60 g/mol | [5] |
| Boiling Point | 92 °C / 22 mmHg | [2] |
| Density | 1.072 g/mL at 25 °C | [2] |
| Storage Temperature | Room Temperature or 2-8°C | [1][6] |
Decomposition Pathway & Troubleshooting
The following diagrams illustrate the likely decomposition pathway of this compound and a troubleshooting workflow for common issues encountered during its use in experiments.
Caption: Likely thermal decomposition pathway of this compound.
Caption: A workflow for troubleshooting common experimental issues.
Experimental Protocols
1. Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
This protocol provides a general method to assess the thermal stability of this compound.
-
Objective: To determine the onset temperature of decomposition by measuring mass loss as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer (TGA).
-
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan (e.g., aluminum or platinum).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 40-50 mL/min) to prevent oxidation.[7]
-
Heat the sample from ambient temperature to a final temperature (e.g., 300 °C) at a controlled, linear heating rate (e.g., 10 °C/min).[8]
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant weight loss begins.
-
2. Identification of Decomposition Products by GC-MS
This protocol can be used to identify volatile decomposition products from a heated sample of this compound.
-
Objective: To separate and identify volatile compounds in a sample that has been subjected to thermal stress.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Procedure:
-
Heat a sample of this compound in a sealed vial at a specific temperature (e.g., 100 °C) for a defined period.
-
Allow the sample to cool to room temperature.
-
Dilute a small aliquot of the sample in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.
-
The GC will separate the components of the mixture. A typical GC program might start at 50 °C and ramp up to 280 °C to elute all components.[9]
-
The MS will fragment the eluted components, producing a mass spectrum for each.
-
Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST, WILEY).[9] Look for the characteristic masses of this compound, tetrahydrofuran, and other potential byproducts.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 6962-92-1 [chemicalbook.com]
- 3. This compound | CAS#:6962-92-1 | Chemsrc [chemsrc.com]
- 4. This compound(6962-92-1) MS spectrum [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. odr.chalmers.se [odr.chalmers.se]
- 9. aos.usm.my [aos.usm.my]
Technical Support Center: Managing Over-alkylation with Bifunctional Reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with over-alkylation and other common challenges when using bifunctional crosslinking reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low or no crosslinking efficiency?
A1: The most common reason for low or no crosslinking efficiency is the hydrolysis of the reactive groups on the bifunctional reagent, particularly N-hydroxysuccinimide (NHS) esters, which are sensitive to moisture.[1] This hydrolysis reaction competes with the desired reaction with the target functional groups on the biomolecule.[1] Other contributing factors include using buffers that contain primary amines (e.g., Tris or glycine), which will compete with the target protein for the crosslinker.[1][2]
Q2: My protein is precipitating after conjugation. What are the likely causes?
A2: Protein precipitation or aggregation following conjugation can be attributed to several factors. A primary cause is excessive modification of the protein, where too many linker molecules are attached, altering the protein's surface charge and hydrophobicity, which can lead to reduced solubility.[3][4] The use of a hydrophobic crosslinker can also increase the overall hydrophobicity of the protein, promoting aggregation.[4] Additionally, suboptimal buffer conditions, such as inappropriate pH or ionic strength, can contribute to precipitation.[3]
Q3: How do I control the stoichiometry of the conjugation reaction to prevent over-alkylation?
A3: Controlling the stoichiometry is crucial for preventing over-alkylation. This is primarily achieved by optimizing the molar ratio of the crosslinker to the biomolecule.[3] It is recommended to perform a titration of the crosslinker concentration to determine the optimal molar excess empirically.[2][5] Adding the crosslinker slowly to the protein solution can also help manage the reaction.
Q4: What is the importance of the spacer arm in a bifunctional crosslinker?
A4: The spacer arm connecting the two reactive groups of a bifunctional crosslinker is critical for several reasons. Its length can help overcome steric hindrance between the molecules being conjugated.[4] The composition of the spacer arm also influences the properties of the final conjugate; for example, polyethylene (B3416737) glycol (PEG) spacers can increase water solubility and reduce the potential for aggregation.[4][6]
Q5: How can I remove unreacted crosslinker after the conjugation reaction?
A5: Unreacted crosslinker should be removed to prevent further, uncontrolled reactions and to ensure the purity of the final conjugate. This can be accomplished through various methods, including dialysis, desalting columns (also known as size-exclusion chromatography), and ultrafiltration.[7][8][9][10] The choice of method will depend on the specific properties of the biomolecule and the conjugate.
Troubleshooting Guides
Issue: Low or No Conjugation Yield
This guide addresses the common problem of obtaining a low yield of the desired crosslinked product.
| Potential Cause | Recommended Solution |
| Inactive Crosslinker | Store crosslinkers, especially those with moisture-sensitive groups like NHS esters, at -20°C with a desiccant.[4] Always prepare the crosslinker solution immediately before use and do not store it in solution.[2][4] |
| Interfering Buffer Components | Use amine-free buffers such as PBS, HEPES, or Borate for reactions with amine-reactive crosslinkers.[1][2] Avoid buffers containing Tris or glycine.[1][2] |
| Suboptimal Reaction pH | For NHS ester reactions with primary amines, maintain a pH between 7.2 and 8.5.[1][3] For maleimide (B117702) reactions with sulfhydryls, a pH range of 6.5-7.5 is optimal.[3][6] |
| Inaccessible Target Functional Groups | Ensure the target functional groups (e.g., lysines or cysteines) are accessible on the protein surface. If necessary, consider using a crosslinker with a longer spacer arm to overcome steric hindrance.[4] For sulfhydryl-targeted crosslinking, ensure that disulfide bonds are reduced if the target cysteines are involved in such bonds.[7] |
| Inefficient Purification | Optimize the purification method to minimize the loss of the conjugated product. Ensure the chosen method (e.g., desalting column, dialysis) is appropriate for the size and properties of your conjugate.[4] |
Issue: Protein Aggregation or Precipitation
This guide provides solutions for dealing with protein aggregation or precipitation during or after the conjugation reaction.
| Potential Cause | Recommended Solution |
| Over-alkylation | Reduce the molar ratio of the crosslinker to the protein in the reaction.[3] Perform a titration to find the optimal ratio that provides sufficient conjugation without causing insolubility. |
| Hydrophobic Crosslinker | If using a hydrophobic crosslinker (e.g., DSS), consider switching to a water-soluble alternative (e.g., BS3) to minimize aggregation driven by hydrophobic interactions.[1][4] |
| High Protein Concentration | While a higher protein concentration can improve crosslinking efficiency, excessively high concentrations can promote aggregation. Try diluting the protein sample.[1] |
| Inadequate Quenching | Ensure the reaction is effectively stopped by adding a quenching reagent, such as Tris or glycine, at a sufficient concentration (e.g., 50-100 mM) to consume all unreacted crosslinker.[1][8] |
| Suboptimal Buffer Conditions | Perform a buffer screen to identify the optimal pH and ionic strength for the final conjugate's stability.[3] |
Experimental Protocols & Workflows
General Workflow for Two-Step Heterobifunctional Crosslinking
This workflow outlines the general steps for conjugating two different biomolecules using a heterobifunctional crosslinker, such as one containing an NHS ester and a maleimide group.
Caption: A two-step heterobifunctional crosslinking workflow.
Troubleshooting Logic for Low Conjugation Yield
This diagram illustrates a logical approach to troubleshooting low yields in conjugation experiments.
Caption: A troubleshooting flowchart for low conjugation yield.
Analytical Techniques for Characterization
After the crosslinking reaction and purification, it is essential to characterize the resulting conjugate to determine the extent of modification and the purity of the product.
| Technique | Purpose |
| SDS-PAGE | A common method to visualize the results of a crosslinking reaction. Successful crosslinking will result in a shift in the molecular weight of the protein bands.[8] |
| Mass Spectrometry (MS) | Provides detailed information about the conjugate, including the precise mass, which can be used to determine the number of crosslinkers attached to the protein.[11][12] Crosslinking mass spectrometry (XL-MS) can identify the specific sites of crosslinking.[7][13] |
| Western Blotting | Used to identify the presence of specific proteins within the crosslinked products using antibodies.[12] |
| Size-Exclusion Chromatography (SEC) | Can be used to separate and quantify the different species in the reaction mixture, such as the unconjugated protein, the conjugate, and any aggregates.[14] |
| UV-Vis Spectroscopy | Can be used to quantify the protein concentration and, if the crosslinker or payload has a chromophore, to help determine the degree of labeling. |
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protein purification | Abcam [abcam.com]
- 10. Protein Purification Methods [comis.med.uvm.edu]
- 11. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Characterization of protein unfolding by fast cross-linking mass spectrometry using di-ortho-phthalaldehyde cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Haloalkyl Ester Reactions
Welcome to the technical support center for haloalkyl ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion rates in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of haloalkyl esters.
Q1: My haloalkyl ester reaction has a very low or no conversion. What are the first things I should check?
Low or no conversion is a common issue that can often be resolved by verifying the fundamentals of your experimental setup. Start by assessing the quality of your reagents and the integrity of your reaction conditions.
Initial Troubleshooting Steps:
-
Reagent Purity: Ensure that your carboxylic acid, haloalcohol or alkyl halide, and any catalysts are of high purity and anhydrous. The presence of water can significantly hinder the reaction.[1]
-
Inert Atmosphere: For moisture-sensitive reactions, ensure your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: Double-check the molar ratios of your reactants. For Fischer-Speier esterification, using an excess of the alcohol can help drive the equilibrium towards the product.[2]
-
Temperature Control: Verify that your reaction is being conducted at the optimal temperature. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can cause decomposition of reactants or products.
Q2: I've confirmed my reagents and initial setup are correct, but the conversion is still low. Could it be a catalyst issue?
Yes, catalyst-related problems are a frequent cause of low conversion. This can range from using an inappropriate catalyst to catalyst deactivation.
Troubleshooting Catalyst Issues:
-
Catalyst Choice: The choice between a Brønsted acid (e.g., H₂SO₄, p-TsOH) and a Lewis acid (e.g., FeCl₃, SnCl₂) can significantly impact yield.[3][4][5] Brønsted acids are generally effective for esterification, while Lewis acids can also be active and may be more suitable for certain substrates.[3][4]
-
Catalyst Loading: Ensure the correct catalytic amount is used. Typically, this ranges from 1-5 mol%.
-
Catalyst Deactivation: The catalyst may have degraded due to exposure to moisture or impurities. Consider using a fresh batch of catalyst. For solid catalysts, deactivation can also occur due to pore blockage.[6]
Q3: My reaction starts but seems to stop at a low conversion rate. What could be limiting the reaction?
When a reaction stalls, it often points to equilibrium limitations or the formation of inhibitory byproducts.
Addressing Equilibrium and Inhibition:
-
Reversibility of Esterification: Fischer-Speier esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the yield.[2]
-
Water Removal: To drive the reaction forward, remove water as it forms. This can be achieved using a Dean-Stark apparatus for azeotropic removal with a suitable solvent like toluene.
-
Use of a Dehydrating Agent: Alternatively, molecular sieves can be added to the reaction mixture to sequester water.
Q4: I am observing unexpected spots on my TLC plate. What are the likely side reactions?
Side reactions can consume your starting materials and reduce the yield of the desired haloalkyl ester.
Common Side Reactions:
-
Intramolecular Cyclization (Lactonization): If your haloalkyl ester has a suitable chain length (typically forming 5- or 6-membered rings), intramolecular cyclization to form a lactone can be a significant side reaction.[7][8] This is particularly favored at high dilutions.[8]
-
Reaction at the Halogen: The halide itself can be a leaving group in the presence of nucleophiles. While generally less reactive than the esterification, this can lead to byproducts.
-
Decomposition at High Temperatures: As mentioned, excessive heat can lead to the decomposition of your starting materials or the desired product.[9]
Data Presentation: Catalyst and Temperature Effects
The choice of catalyst and reaction temperature are critical parameters that influence the yield of haloalkyl ester reactions. Below are tables summarizing the impact of these variables on representative reactions.
Table 1: Comparison of Catalysts for Chloroacetate Ester Synthesis
| Catalyst (mol%) | Substrates | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| FeCl₃ (catalytic) | Phenol, Chloroacetyl chloride | Reflux | Not Specified | 70 | [10] |
| AlCl₃ (40 mol%) | Phenol, Chloroacetyl chloride | 0 | Not Specified | 94.1 | [10] |
| Pyridine (excess) | Phenol, Chloroacetyl chloride | Reflux | Not Specified | 60 | [10] |
Table 2: Effect of Temperature on Esterification Yield
| Substrate | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Jatropha Curcas Oil | H₂SO₄ | 50 | 1 | ~78 (FFA conversion) | [11] |
| Jatropha Curcas Oil | H₂SO₄ | 55 | 1 | ~85 (FFA conversion) | [11] |
| Jatropha Curcas Oil | H₂SO₄ | 60 | 1 | >90 (FFA conversion) | [11] |
| Soybean Oil | Supercritical Methyl Acetate | 350 | 0.75 | ~85 (Ester Yield) | [9] |
| Soybean Oil | Supercritical Methyl Acetate | 400 | 0.75 | ~75 (Ester Yield) | [9] |
Experimental Protocols
Here are detailed protocols for key troubleshooting and monitoring experiments.
Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Objective: To qualitatively assess the consumption of starting materials and the formation of the product over time.
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)
-
TLC chamber
-
Eluent (a solvent system that provides good separation of starting material and product, with a target Rf for the starting material of ~0.5)
-
Capillary spotters
-
UV lamp for visualization
-
Staining solution (if compounds are not UV-active)
Procedure:
-
Prepare the TLC Chamber: Pour the eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.
-
Spot the TLC Plate: On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).
-
Initial Spotting (t=0): Before starting the reaction, spot a dilute solution of your starting carboxylic acid in the "SM" and "Co" lanes.
-
Reaction Monitoring: Once the reaction has started, take a small aliquot of the reaction mixture at regular intervals (e.g., every 30 minutes).
-
Spotting the Reaction Mixture: Spot the reaction aliquot in the "RXN" lane and also on top of the starting material spot in the "Co" lane.
-
Develop the Plate: Place the TLC plate in the prepared chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain.
-
Interpretation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot in the "RXN" lane over time. The "Co" spot helps to confirm the identity of the starting material spot in the reaction mixture.[6][9][12][13]
Protocol 2: Catalyst Activity Test
Objective: To determine if your catalyst is active.
Materials:
-
A standard, simple esterification reaction (e.g., acetic acid and n-butanol)
-
The catalyst
-
A known active catalyst for comparison
-
Standard laboratory glassware for running small-scale reactions
-
GC or NMR for quantitative analysis
Procedure:
-
Set up Control Reactions: Prepare two identical small-scale esterification reactions using the standard substrates.
-
Add Catalysts: To one reaction, add the catalyst you are troubleshooting. To the other, add a known active catalyst at the same molar concentration.
-
Run Reactions: Run both reactions under identical, standard conditions (e.g., reflux for 1 hour).
-
Analyze Conversion: After the specified time, quench both reactions and analyze the conversion of the starting material to the ester product using GC or NMR.
-
Compare Results: If the reaction with your catalyst shows significantly lower conversion than the reaction with the known active catalyst, your catalyst may be deactivated or inappropriate for the reaction.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting low conversion in haloalkyl ester reactions.
Caption: A top-down flowchart for systematic troubleshooting of low conversion.
Caption: A decision tree for troubleshooting catalyst-related issues.
References
- 1. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]
- 2. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailoring the Synergistic Bronsted-Lewis acidic effects in Heteropolyacid catalysts: Applied in Esterification and Transesterification Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. coconote.app [coconote.app]
- 10. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. How To [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for 4-Chlorobutyl Acetate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the purity determination of 4-Chlorobutyl acetate (B1210297). While HPLC offers versatility for a wide range of pharmaceutical analyses, GC is a common and effective technique for volatile compounds like 4-Chlorobutyl acetate. This document outlines a proposed HPLC method and its validation protocol, alongside a comparison with a typical GC method, supported by illustrative experimental data to guide researchers in selecting the most suitable analytical strategy.
Introduction to Analytical Method Validation
Method validation is a critical process in pharmaceutical development and quality control, ensuring that an analytical method is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2] These parameters demonstrate the reliability and robustness of the analytical procedure.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[3] Ensuring its purity is crucial for the quality and safety of the final drug product. While Gas Chromatography (GC) is frequently used for the analysis of volatile compounds like this compound, a validated HPLC method can offer advantages in terms of sample compatibility and the ability to analyze non-volatile impurities.[4]
Comparison of Analytical Methods: HPLC vs. GC
The choice between HPLC and GC for purity analysis depends on the physicochemical properties of the analyte and potential impurities.
| Feature | HPLC (Proposed Method) | Gas Chromatography (Alternative Method) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile impurities. | Ideal for volatile and thermally stable compounds.[5] |
| Typical Stationary Phase | Reversed-Phase C18 | DB-5 (5% Phenyl-methylpolysiloxane) or similar |
| Mobile/Carrier Gas | Acetonitrile/Water mixture | Inert gas (e.g., Nitrogen, Helium) |
| Detection | UV Detector (low wavelength, e.g., 205 nm) | Flame Ionization Detector (FID) |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., mobile phase). | Dissolution in a volatile solvent. |
Proposed HPLC Method for this compound Purity
This section outlines a hypothetical, yet scientifically sound, reversed-phase HPLC method for the determination of this compound purity.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocol: HPLC Method Validation
The following protocols are based on ICH Q2(R1) guidelines for the validation of an analytical procedure.[1]
1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Prepare a solution of this compound reference standard.
-
Prepare a placebo solution (a mixture of all potential process impurities and degradation products without the analyte).
-
Prepare a spiked sample solution containing the this compound reference standard and all potential impurities.
-
Inject all three solutions into the HPLC system.
-
-
Acceptance Criteria: The peak for this compound in the spiked sample should be pure and well-resolved from all other peaks. No interfering peaks should be observed at the retention time of the analyte in the placebo chromatogram.
2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[2]
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at concentrations ranging from 50% to 150% of the target concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be not less than 0.999.
3. Accuracy (Recovery): The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure:
-
Prepare placebo solutions spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six replicate preparations of a homogeneous sample of this compound at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The RSD should be not more than 2.0%.[6]
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Acceptance Criteria: The RSD over the different conditions should be not more than 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure (based on the standard deviation of the response and the slope of the calibration curve):
-
Determine the standard deviation of the y-intercepts of the regression line from the linearity study.
-
Determine the slope of the calibration curve from the linearity study.
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S (where σ = standard deviation of the response, S = slope of the calibration curve)
-
-
Acceptance Criteria: The LOQ should be demonstrated to be at a level where the precision and accuracy are acceptable.
Illustrative Data Comparison
The following tables present illustrative data for the proposed HPLC method and a typical alternative GC method for the purity determination of this compound. This data is representative of what would be expected from a validated method.
Table 1: System Suitability
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4000 | > 2000 |
| RSD of 6 Injections | 0.5% | 0.6% | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | HPLC Method | GC Method | ICH Guideline Recommendation |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 0.9% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.5% | ≤ 2.0% |
| LOD | 0.01% | 0.005% | Reportable |
| LOQ | 0.03% | 0.015% | Reportable and quantifiable with acceptable precision and accuracy |
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow of the HPLC method validation process described in this guide.
Caption: Logical workflow for HPLC method validation.
Conclusion
Both HPLC and GC are powerful analytical techniques for the purity determination of this compound. The choice of method will depend on the specific requirements of the analysis, including the nature of potential impurities and the available instrumentation. While GC is a well-established method for volatile compounds, a validated HPLC method provides a versatile alternative, particularly for the simultaneous analysis of non-volatile impurities. The detailed validation protocol and illustrative data presented in this guide serve as a valuable resource for researchers and scientists in developing and implementing robust analytical methods for pharmaceutical intermediates.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpps.com [wjpps.com]
- 4. Determination of acetate in pharmaceutical products by HPLC | Semantic Scholar [semanticscholar.org]
- 5. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
Comparative Reactivity of 4-Chlorobutyl Acetate vs. 4-Bromobutyl Acetate in Nucleophilic Substitution
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-chlorobutyl acetate (B1210297) and 4-bromobutyl acetate, focusing on their performance in nucleophilic substitution reactions. The information presented is supported by established principles of organic chemistry and analogous experimental data, offering valuable insights for synthetic route design and optimization.
Executive Summary
In nucleophilic substitution reactions, the choice of leaving group is a critical determinant of reaction rate and efficiency. When comparing 4-chlorobutyl acetate and 4-bromobutyl acetate, the fundamental difference in the halogen atom dictates their reactivity. Based on well-established principles of leaving group ability, 4-bromobutyl acetate is significantly more reactive than this compound . This heightened reactivity stems from the bromide ion being a better leaving group than the chloride ion. Consequently, for synthetic applications requiring the displacement of the halide, 4-bromobutyl acetate will generally provide faster reaction times and/or higher yields under identical conditions.
Data Presentation: Comparative Reactivity
| Feature | 4-Bromobutyl Acetate | This compound | Justification |
| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride. |
| Leaving Group Ability | Excellent | Good | The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is more stable in solution. |
| C-X Bond Strength | Weaker (Approx. 285 kJ/mol for C-Br) | Stronger (Approx. 339 kJ/mol for C-Cl) | The weaker carbon-bromine bond is more easily broken during the nucleophilic attack. |
| Reaction Mechanism | Predominantly S(_N)2 | Predominantly S(_N)2 | Both are primary alkyl halides with minimal steric hindrance, favoring a bimolecular concerted mechanism. |
| Typical Reaction Conditions | Milder conditions (lower temperatures, shorter reaction times) may be sufficient. | May require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable conversion. | The higher activation energy for cleaving the C-Cl bond necessitates more energy input. |
Reaction Mechanism and Reactivity Comparison
Both this compound and 4-bromobutyl acetate are primary alkyl halides and will typically undergo nucleophilic substitution via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. This is a one-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the halide leaving group departs.
The diagram below illustrates the S(_N)2 pathway for the reaction of a 4-halobutyl acetate with a generic nucleophile (Nu⁻). The key difference influencing the reaction rate is the stability of the departing halide ion (X⁻).
Caption: S(_{N})2 reaction pathway for 4-halobutyl acetates.
The bromide ion is larger and more polarizable than the chloride ion. This allows the negative charge to be dispersed over a larger volume, making it a more stable species in solution and thus a better leaving group. This greater stability of the leaving group leads to a lower activation energy for the reaction of 4-bromobutyl acetate, resulting in a faster reaction rate.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of 4-azidobutyl acetate from a 4-halobutyl acetate. Given its higher reactivity, 4-bromobutyl acetate is the preferred starting material for achieving high yield under milder conditions.
Synthesis of 4-Azidobutyl Acetate via Nucleophilic Substitution
This protocol details the synthesis of 4-azidobutyl acetate from 4-bromobutyl acetate. A parallel experiment with this compound would require significantly longer reaction times or higher temperatures to achieve a comparable yield.
Materials:
-
4-Bromobutyl acetate (1.0 eq)
-
Sodium azide (B81097) (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromobutyl acetate (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Nucleophile: To this stirred solution, add sodium azide (1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 60-70°C. Stir the mixture vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For 4-bromobutyl acetate, the reaction is typically complete within 12-24 hours. For this compound, the reaction may require heating for 48 hours or longer, or at a higher temperature (e.g., 90-100°C).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-azidobutyl acetate.
-
Purification: The crude product can be further purified by vacuum distillation if necessary.
The workflow for this synthesis is depicted in the diagram below.
Caption: Experimental workflow for the synthesis of 4-azidobutyl acetate.
Conclusion
For synthetic applications involving nucleophilic displacement of the halide, 4-bromobutyl acetate is the superior choice over this compound due to its greater reactivity . This allows for the use of milder reaction conditions, shorter reaction times, and often leads to higher product yields. While this compound can be used, it will generally require more forcing conditions to achieve similar results, which may not be compatible with sensitive functional groups elsewhere in the molecule. Researchers and process chemists should consider the trade-off between the typically higher cost of the bromo-compound and the potential savings in time, energy, and downstream processing.
A Comparative Guide to 4-Chlorobutyl Acetate and 1,4-Dichlorobutane in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of pharmaceutical intermediates and other fine chemicals, the choice of alkylating agent is a critical parameter that dictates reaction efficiency, yield, and impurity profile. Among the bifunctional C4 synthons, 4-chlorobutyl acetate (B1210297) and 1,4-dichlorobutane (B89584) are two commonly employed reagents for introducing a butyl spacer via nucleophilic substitution. This guide provides an objective comparison of their performance in alkylation reactions, supported by available experimental data and detailed methodologies, to aid researchers in reagent selection and process optimization.
Executive Summary
Both 4-chlorobutyl acetate and 1,4-dichlorobutane serve as effective precursors for the introduction of a four-carbon chain onto a nucleophilic center. However, their distinct functionalities—a monochloride with an acetate leaving group versus a dichloride—lead to different reactivity profiles, side-product formation, and suitability for specific synthetic strategies. 1,4-Dichlorobutane offers the potential for sequential or double alkylation, making it a cornerstone in the synthesis of heterocyclic compounds and symmetrical molecules. In contrast, this compound provides a milder alternative for mono-alkylation, with the acetate group potentially influencing the reaction rate and solubility, and requiring a subsequent deprotection step if the hydroxyl functionality is desired. A key industrial application where this choice is relevant is in the synthesis of the anxiolytic drug Buspirone (B1668070), where a butyl chain links a piperazine (B1678402) moiety to a spiro-imide structure.
Comparative Performance Data
| Parameter | This compound | 1,4-Dichlorobutane/Dibromobutane |
| Substrate | 1-(2-pyrimidinyl)piperazine | 1-(2-pyrimidinyl)piperazine |
| Product | 1-(4-Acetoxybutyl)-4-(2-pyrimidinyl)piperazine | 1-(4-Chlorobutyl)-4-(2-pyrimidinyl)piperazine or 1-(4-Bromobutyl)-4-(2-pyrimidinyl)piperazine |
| Reaction Type | N-Alkylation (SN2) | N-Alkylation (SN2) |
| Typical Base | K₂CO₃, Na₂CO₃, or organic bases | K₂CO₃, Na₂CO₃, or organic bases |
| Typical Solvent | Acetonitrile, DMF, Toluene | Acetonitrile, DMF, Toluene, Water |
| Reported Yield | Data not available for direct comparison | High yields reported for the formation of the buspirone intermediate (e.g., nearly quantitative in some patented procedures)[1] |
| Selectivity | Primarily mono-alkylation at the piperazine nitrogen. The acetate is a poorer leaving group than chloride or bromide, reducing the likelihood of further reaction. | Can lead to di-alkylation or cyclization side products, especially with primary or secondary amines. Careful control of stoichiometry is required for mono-alkylation. |
| Post-reaction | Requires hydrolysis of the acetate to yield the corresponding alcohol if desired. | The second chlorine atom is available for a subsequent, distinct nucleophilic substitution. |
Reaction Mechanisms and Logical Relationships
The alkylation reactions with both reagents proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile, typically a nitrogen atom of an amine or a deprotonated oxygen of a phenol, attacks the carbon atom bearing the halogen, displacing it in a single concerted step.
Figure 1: Comparative reaction pathways for alkylation with this compound and 1,4-dichlorobutane.
Experimental Protocols
The following are representative, generalized protocols for the N-alkylation of a piperazine derivative, based on procedures described in the synthesis of Buspirone intermediates.
Protocol 1: N-Alkylation with 1,4-Dihalobutane (e.g., 1,4-Dibromobutane)
This protocol is adapted from synthetic routes towards Buspirone where 1-(2-pyrimidinyl)piperazine is alkylated.[1]
Materials:
-
1-(2-Pyrimidinyl)piperazine
-
1,4-Dibromobutane (B41627) (or 1,4-Dichlorobutane)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of 1-(2-pyrimidinyl)piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 1,4-dibromobutane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 1-(4-bromobutyl)-4-(2-pyrimidinyl)piperazine.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or used directly in the subsequent step.
Figure 2: Experimental workflow for N-alkylation with 1,4-dihalobutane.
Protocol 2: N-Alkylation with this compound (Hypothetical/Adapted)
Materials:
-
1-(2-Pyrimidinyl)piperazine
-
This compound
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Sodium Iodide (NaI) (catalytic amount)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-pyrimidinyl)piperazine (1.0 eq) in anhydrous DMF.
-
Add anhydrous sodium carbonate (2.0 eq) and a catalytic amount of sodium iodide (0.1 eq) to the solution. The sodium iodide facilitates the reaction via an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.
-
Add this compound (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to 80-90°C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-(4-acetoxybutyl)-4-(2-pyrimidinyl)piperazine by column chromatography.
-
If the corresponding alcohol is the desired product, the purified acetate can be hydrolyzed using standard conditions (e.g., LiOH in THF/water or K₂CO₃ in methanol).
Concluding Remarks
The selection between this compound and 1,4-dichlorobutane for alkylation reactions is contingent on the desired final product and the synthetic strategy.
-
1,4-Dichlorobutane is the reagent of choice when a second reactive site is needed for subsequent functionalization or for the synthesis of heterocyclic structures. However, careful control over reaction conditions is paramount to avoid undesired side reactions such as di-alkylation.
-
This compound is a suitable alternative for mono-alkylation, particularly when a milder reaction is desired or when the hydroxyl group of the butyl chain is to be introduced in a protected form. The slower reaction rate compared to the corresponding dichloro- or dibromobutane can be advantageous in controlling selectivity. The trade-off is the necessity of an additional deprotection step if the free alcohol is the target molecule.
For drug development professionals, the choice may also be influenced by the impurity profile, cost of goods, and scalability of the process. The potential for di-alkylation with 1,4-dichlorobutane could introduce a challenging purification step on a large scale. Conversely, the additional hydrolysis step for this compound adds to the process mass intensity. Therefore, a careful evaluation of these factors on a case-by-case basis is essential for making an informed decision.
References
A Comparative Guide to the Efficacy of Bifunctional Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Bifunctional alkylating agents represent a cornerstone in cancer chemotherapy, primarily exerting their cytotoxic effects through the formation of covalent bonds with DNA. Their ability to form both intrastrand and interstrand cross-links disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[1][2] This guide provides an objective comparison of the performance of several key bifunctional alkylating agents, supported by experimental data, to inform research and drug development.
Mechanism of Action: A General Overview
Bifunctional alkylating agents possess two reactive alkyl groups that covalently bind to nucleophilic sites on DNA, with the N7 position of guanine (B1146940) being a primary target. The formation of a monoadduct is the initial step, followed by a second alkylation event that results in either an intrastrand cross-link (on the same DNA strand) or a more cytotoxic interstrand cross-link (between opposite DNA strands).[1][3] These lesions trigger the DNA damage response (DDR) pathway, activating key proteins like ATM and ATR, which in turn phosphorylate downstream targets such as p53, leading to cell cycle arrest or apoptosis.[1]
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cell growth. The following tables summarize the IC50 values for several bifunctional alkylating agents against various human cancer cell lines. It is important to note that these values can vary between studies due to different experimental conditions.[4]
Table 1: IC50 Values (µM) of Nitrogen Mustards in Human Cancer Cell Lines
| Agent | Cell Line | Cancer Type | IC50 (µM) |
| Melphalan (B128) | RPMI-8226 | Multiple Myeloma | >1000 (low activity in this specific study) |
| OVCAR-3 | Ovarian Cancer | 150 | |
| MCF-7 | Breast Cancer | 220 | |
| A549 | Lung Cancer | >500 | |
| Chlorambucil | MCF-7 | Breast Cancer | ~100-200 (estimated from graphical data)[5] |
| Bendamustine (B91647) | NCI-H929 | Multiple Myeloma | ~10-30 µg/mL (apoptosis induction) |
| RPMI-8226 | Multiple Myeloma | ~10-30 µg/mL (apoptosis induction) |
Note: Cyclophosphamide's in vitro activity is low due to its requirement for metabolic activation, which is absent in standard cell cultures.[1]
Table 2: IC50 Values (µM) of Platinum Analogs and Other Alkylating Agents in Human Cancer Cell Lines
| Agent | Cell Line | Cancer Type | IC50 (µM) |
| Cisplatin | A2780 | Ovarian Cancer | 1.2 |
| H69 | Small Cell Lung Cancer | 2.5 | |
| T24 | Bladder Cancer | 3.1 | |
| A549 | Lung Carcinoma | ~7.5[4] | |
| MCF-7 | Breast Adenocarcinoma | ~6.4[4] | |
| Carboplatin | A2780 | Ovarian Cancer | 15.5 |
| H69 | Small Cell Lung Cancer | 22.0 | |
| T24 | Bladder Cancer | 40.8 | |
| Thiotepa | H460 | Lung Cancer | IC50 reduced with ATO co-treatment[6] |
| Busulfan (B1668071) | P39 | Myeloid Cell Line | AUC-dependent cytotoxicity[7] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for determining the IC50 value of a compound.[8][9]
Objective: To determine the concentration of an alkylating agent that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]
-
Drug Treatment: Prepare serial dilutions of the bifunctional alkylating agent in growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control and plot cell viability against the logarithm of the drug concentration. Use non-linear regression to calculate the IC50 value.
Protocol 2: DNA Interstrand Cross-linking (ICL) Assessment (Modified Alkaline Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks and can be modified to assess ICLs.[11][12]
Objective: To quantify the formation of DNA ICLs induced by a bifunctional alkylating agent.
Methodology:
-
Cell Treatment: Treat cells with the alkylating agent for a defined period. Include untreated and positive controls (e.g., a known cross-linking agent).
-
Cell Embedding: Mix treated cells with low melting point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.
-
Irradiation (for ICL detection): Expose the slides to a fixed dose of X-rays on ice to introduce a known number of random DNA strand breaks.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and separate the strands. Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. In cells with ICLs, the DNA will be held together, resulting in slower migration and a smaller comet tail compared to irradiated control cells without cross-links. Quantify the tail moment or percentage of DNA in the tail using specialized software.
Protocol 3: In Vivo Antitumor Activity Assessment (Xenograft Model)
Xenograft models are crucial for evaluating the in vivo efficacy of anticancer agents.[13][14]
Objective: To assess the antitumor activity of a bifunctional alkylating agent in a mouse xenograft model.
Methodology:
-
Cell Preparation: Culture human cancer cells (e.g., MM.1S) to 70-80% confluency. Harvest and resuspend the cells in a suitable medium (e.g., serum-free RPMI-1640) at a concentration of approximately 3 x 10^6 cells per 100-300 µL.[13][14]
-
Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID), typically 4-6 weeks old.[13][14]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[13][14]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: Volume = (width)² x length / 2.[14]
-
Drug Administration: Randomize mice into treatment and control (vehicle) groups. Administer the alkylating agent via an appropriate route (e.g., intravenous injection) at a predetermined dose and schedule.[13] For example, melphalan can be administered intravenously.[13]
-
Efficacy Endpoints: Monitor tumor growth inhibition over time. The primary endpoint is often a significant delay in tumor growth in the treated group compared to the control group. Survival can also be a key endpoint.[13]
-
Toxicity Assessment: Monitor the general health of the mice, including body weight, throughout the study.
Concluding Remarks
The efficacy of bifunctional alkylating agents is influenced by a multitude of factors, including their chemical structure, cellular uptake, metabolism, and the DNA repair capacity of cancer cells. This guide provides a foundational comparison of several key agents. For instance, in previously untreated chronic lymphocytic leukemia, bendamustine has demonstrated significantly greater efficacy than chlorambucil.[15] In the context of multiple myeloma, the combination of bendamustine with melphalan has shown an improved complete remission rate compared to melphalan alone. For membranous nephropathy, oral cyclophosphamide (B585) was found to be better tolerated and potentially more efficacious than oral chlorambucil.[16] The provided protocols offer standardized methods for further comparative studies, which are essential for the development of more effective and targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. nursingcenter.com [nursingcenter.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cyclophosphamide Enhances Human Tumor Growth in Nude Rat Xenografted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacodynamic effect of busulfan in the P39 myeloid cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocol-online.org [protocol-online.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Validated Assays for Quantifying 4-Chlorobutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4-Chlorobutyl acetate (B1210297), a key intermediate in various pharmaceutical and chemical syntheses. While specific validated assay data for 4-Chlorobutyl acetate is not extensively published, this document outlines the most probable and widely accepted analytical techniques, primarily Gas Chromatography (GC), as indicated by commercial product specifications.[1][2][3] A plausible alternative, High-Performance Liquid Chromatography (HPLC), is also discussed for comparative purposes. The performance data presented is representative of these techniques for similar small organic molecules and should be considered illustrative.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of Gas Chromatography with Flame Ionization Detection (GC-FID) and a hypothetical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. |
| Typical Column | Capillary column (e.g., DB-5, HP-5) | Reversed-phase column (e.g., C18, C8) |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Solvent mixture (e.g., Acetonitrile/Water, Methanol/Water) |
| Detector | Flame Ionization Detector (FID) | Ultraviolet (UV) Detector |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | µg/mL range |
| Sample Throughput | Moderate | High |
| Selectivity | High, based on retention time | Moderate, potential for interference |
| Instrumentation Cost | Moderate | Moderate to High |
Experimental Protocols
Primary Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a commonly used technique for the purity assessment and quantification of volatile compounds like this compound.[2][3]
Objective: To determine the concentration of this compound in a sample using GC-FID with an internal standard method.
Materials:
-
Gas Chromatograph with FID
-
Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Autosampler vials and caps
-
This compound reference standard
-
Internal standard (e.g., Dodecane)
-
High-purity solvent (e.g., Dichloromethane, Ethyl Acetate)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 10 mg/mL) in the chosen solvent.
-
Prepare a stock solution of the internal standard (e.g., Dodecane, 10 mg/mL) in the same solvent.
-
Create a series of calibration standards by serially diluting the this compound stock solution and adding a fixed concentration of the internal standard to each dilution.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of the solvent.
-
Add the same fixed concentration of the internal standard to the sample solution.
-
-
GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/minute to 200°C
-
Hold at 200°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis:
-
Inject the calibration standards and the sample solution into the GC.
-
Integrate the peak areas of this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Alternative Method: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
While not as common for this specific compound, HPLC-UV can be a viable alternative, particularly if the analyte has a suitable chromophore or can be derivatized. This is a hypothetical method for comparison.
Objective: To determine the concentration of this compound using HPLC-UV with an external standard method.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC-grade solvents (e.g., Acetonitrile, Water)
-
This compound reference standard
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: ~210 nm (based on the ester carbonyl chromophore)
-
-
Analysis:
-
Inject the calibration standards and the sample solution.
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Mandatory Visualization
Caption: General workflow for chromatographic quantification of this compound.
References
A Comparative Analysis of Busulfan and Its Analogues for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and experimental evaluation of busulfan (B1668071) and its key analogues, treosulfan (B1682457) and melphalan (B128), providing critical data for researchers and scientists in drug development.
This guide offers a comprehensive comparison of the alkylating agent busulfan with its notable analogues, treosulfan and melphalan, which is often used in combination therapy. Busulfan is a cornerstone of conditioning regimens for hematopoietic stem cell transplantation (HSCT), but its analogues present distinct profiles in terms of efficacy, toxicity, and pharmacokinetics. This report synthesizes experimental data to provide a clear, objective comparison for informed decision-making in research and clinical applications.
At a Glance: Performance Comparison
The following tables summarize key quantitative data from comparative studies of busulfan and its analogues.
Table 1: Comparative Efficacy in Conditioning Regimens
| Analogue/Regimen | Indication | Overall Survival (OS) | Progression-Free Survival (PFS)/Event-Free Survival (EFS) | Citation(s) |
| Treosulfan-based | AML/MDS | Favored over busulfan (HR=0.80) | No significant difference (HR=0.98) | [1][2] |
| Pediatric Non-Malignant Diseases | Favored over busulfan | - | ||
| AML/MDS (older patients) | 36-month OS rate: 66.8% vs 56.3% for busulfan | 36-month EFS rate: 59.5% vs 49.7% for busulfan | [3] | |
| Busulfan + Melphalan | Multiple Myeloma | - | Significantly better than melphalan alone (HR=0.53) | [4] |
| Busulfan-based | AML/MDS | - | - | [1][2] |
| Pediatric Non-Malignant Diseases | - | - |
AML: Acute Myeloid Leukemia; MDS: Myelodysplastic Syndrome; HR: Hazard Ratio.
Table 2: Comparative Toxicity
| Analogue/Regimen | Acute Graft-versus-Host Disease (aGvHD) | Chronic Graft-versus-Host Disease (cGvHD) | Non-Relapse Mortality (NRM) | Other Notable Toxicities | Citation(s) |
| Treosulfan-based | Lower risk than busulfan-based (HR=0.70) | No significant difference | No significant difference (HR=0.84) | Lower incidence of sinusoidal obstruction syndrome and neurotoxicity compared to busulfan. | [1][2][5] |
| Busulfan-based | Higher risk than treosulfan-based | No significant difference | No significant difference | Higher incidence of sinusoidal obstruction syndrome and neurotoxicity. | [1][2][5] |
Table 3: Comparative In Vitro Cytotoxicity (IC50)
| Compound | Cell Lines | IC50 Range (µM) | Citation(s) |
| Treosulfan | Pediatric tumor cell lines (Ewing tumor, neuroblastoma, osteosarcoma, leukemia) | 0.73 - 608 | [6] |
| Busulfan | Pediatric tumor cell lines (Ewing tumor, neuroblastoma, osteosarcoma, leukemia) | 2.81 - >5,000 | [6] |
| 2-Tetradecylbutane-1,4-diol dimethanesulfonate | Solid tumor cell lines (A2780, H322, LL, WiDr, C26-10, UMSCC-22B) | 20.82 - 26.36 | [7] |
Chemical Structures
The fundamental differences in the chemical structures of busulfan, treosulfan, and melphalan underpin their distinct mechanisms of action and clinical profiles.
Mechanism of Action and Signaling Pathways
Busulfan and its analogues are all alkylating agents that exert their cytotoxic effects by damaging cellular DNA, ultimately leading to apoptosis. However, their specific mechanisms and the signaling pathways they trigger show important distinctions.
Busulfan
Busulfan is a bifunctional alkylating agent that directly crosslinks DNA, primarily at the N7 position of guanine.[8] This DNA damage can trigger several downstream signaling pathways.
One significant pathway involves the inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the transcription factor Nuclear Factor-kappa B (NF-κB). TNF-α signaling, initiated by its binding to the TNFR1 receptor, can lead to the activation of the IKK complex, which in turn phosphorylates IκBα, marking it for degradation. This releases NF-κB to translocate to the nucleus and regulate the transcription of genes involved in inflammation, cell survival, and apoptosis.
More recently, busulfan has been shown to induce a form of programmed cell death called ferroptosis.[9][10][11][12][13] This iron-dependent pathway is characterized by the accumulation of lipid peroxides. Busulfan can inhibit the Nrf2-GPX4 signaling pathway, leading to a decrease in the antioxidant enzyme glutathione (B108866) peroxidase 4 (GPX4) and an increase in iron-mediated oxidative stress, ultimately resulting in ferroptotic cell death.[11][13]
Treosulfan
Treosulfan is a prodrug that is non-enzymatically converted to its active epoxide metabolites, diepoxybutane (DEB) and monoepoxybutane (MEB), in the aqueous environment of the bloodstream.[14] These epoxides are highly reactive and alkylate DNA, causing inter- and intrastrand cross-links. This extensive DNA damage overwhelms the cell's repair machinery and activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the comparative study of busulfan and its analogues.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Workflow:
Detailed Methodology:
-
Cell Seeding:
-
Culture chosen cancer cell lines (e.g., pediatric tumor cell lines) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[15]
-
-
Drug Treatment:
-
Prepare stock solutions of busulfan and its analogues in a suitable solvent (e.g., DMSO).
-
Dilute the drugs to various concentrations in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations.
-
Include a vehicle control (medium with the solvent) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 72 hours).[15]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Reading:
-
Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
-
Pharmacokinetic Analysis: LC-MS/MS for Busulfan in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.
Workflow:
Detailed Methodology:
-
Sample Preparation:
-
Collect blood samples from subjects at specified time points after drug administration.
-
Centrifuge the blood to separate the plasma.
-
To 100 µL of plasma, add 100 µL of an internal standard working solution (e.g., busulfan-d8).[16]
-
Add 600 µL of acetonitrile (B52724) (ACN) for protein precipitation.[16]
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 6 minutes.[16]
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject 2 µL of the supernatant into the LC-MS/MS system.[16]
-
Liquid Chromatography:
-
Use a C18 column for separation.
-
Employ an isocratic mobile phase, for example, 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in a 30:70 methanol/water mixture.[16]
-
Set a flow rate appropriate for the column and system.
-
-
Mass Spectrometry:
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of busulfan.
-
Quantify the busulfan concentration in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).
-
Conclusion
This comparative guide provides a foundational resource for understanding the key differences between busulfan and its analogues. Treosulfan emerges as a promising alternative with a potentially favorable toxicity profile, particularly in pediatric and older patient populations. The combination of busulfan and melphalan demonstrates enhanced efficacy in multiple myeloma. The choice of agent will ultimately depend on the specific clinical context, patient population, and therapeutic goals. The provided experimental protocols and pathway diagrams offer practical tools for researchers to further investigate and build upon the existing knowledge of these important alkylating agents.
References
- 1. Long-Term Outcomes of Treosulfan- vs. Busulfan-Based Conditioning Regimen for Patients With Myelodysplastic Syndrome and Acute Myeloid Leukemia Before Hematopoietic Cell Transplantation: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Long-Term Outcomes of Treosulfan- vs. Busulfan-Based Conditioning Regimen for Patients With Myelodysplastic Syndrome and Acute Myeloid Leukemia Before Hematopoietic Cell Transplantation: A Systematic Review and Meta-Analysis [frontiersin.org]
- 3. Treosulfan compared with reduced-intensity busulfan improves allogeneic hematopoietic cell transplantation outcomes of older acute myeloid leukemia and myelodysplastic syndrome patients: Final analysis of a prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Cytotoxicity of treosulfan and busulfan on pediatric tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ferroptotic Pathway Activation in Spermatogonia: A Novel Mechanism of Busulfan-Induced Testicular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferroptotic Pathway Activation in Spermatogonia: A Novel Mechanism of Busulfan-Induced Testicular Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmbio.cn [mmbio.cn]
- 12. Ferritinophagy-mediated ferroptosis of spermatogonia is involved in busulfan-induced oligospermia in the mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of ferroptosis attenuates busulfan-induced oligospermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Treosulfan? [synapse.patsnap.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of human plasma-busulfan concentration by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS and GC-MS Analysis of 4-Chlorobutyl Acetate Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-chlorobutyl acetate (B1210297) and its reaction intermediates. The selection of an appropriate analytical technique is critical for monitoring reaction progress, identifying impurities, and ensuring the quality of pharmaceutical ingredients. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in making an informed decision between these two powerful analytical methods.
Introduction to 4-Chlorobutyl Acetate and its Analysis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and the profile of its reaction-related impurities are of utmost importance. A common synthetic route involves the reaction of tetrahydrofuran (B95107) (THF) with acetyl chloride, often catalyzed by zinc chloride. This process can lead to several reaction intermediates and byproducts that require accurate detection and quantification.
The primary analytes of interest in a typical reaction mixture include:
-
This compound (Product)
-
Tetrahydrofuran (Unreacted Starting Material)
-
Acetyl Chloride (Unreacted Starting Material)
-
4-hydroxybutyl acetate (Side Product)
-
1,4-dichlorobutane (Side Product)
-
Di(4-acetoxybutyl) ether (Side Product)
This guide compares a proposed LC-MS method with a well-established GC-MS method for the analysis of these compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the typical quantitative performance characteristics of LC-MS and GC-MS for the analysis of this compound and its related impurities. The LC-MS data is based on a proposed method with Atmospheric Pressure Chemical Ionization (APCI), a suitable interface for relatively nonpolar and volatile compounds. The GC-MS data reflects typical performance for this established technique.
Table 1: Comparison of Method Performance Parameters
| Parameter | LC-APCI-MS | GC-MS |
| Principle | Separation based on polarity in liquid phase, ionization at atmospheric pressure. | Separation based on volatility and polarity in gas phase, electron impact ionization. |
| Sample Volatility | Not strictly required, suitable for a wider range of compounds. | Required, best for volatile and thermally stable compounds. |
| Derivatization | Generally not required. | May be required for polar analytes to improve volatility. |
| Typical Run Time | 5 - 15 minutes | 10 - 30 minutes |
| Matrix Effects | Can be significant, requiring careful method development and sample preparation. | Generally less susceptible to matrix effects. |
| Instrumentation Cost | Higher | Lower to Moderate |
| Ease of Use | More complex method development. | Well-established and routine. |
Table 2: Typical Analytical Performance Data
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) |
| This compound | LC-APCI-MS | ~50 ng/mL | ~150 ng/mL | >0.995 | < 5% |
| GC-MS | ~10 ng/mL | ~30 ng/mL | >0.998 | < 3% | |
| Tetrahydrofuran | LC-APCI-MS | ~100 ng/mL | ~300 ng/mL | >0.99 | < 8% |
| GC-MS | ~5 ng/mL | ~15 ng/mL | >0.999 | < 2% | |
| Acetyl Chloride | LC-APCI-MS | (Reacts with mobile phase) | (Reacts with mobile phase) | N/A | N/A |
| GC-MS | ~20 ng/mL | ~60 ng/mL | >0.995 | < 5% | |
| 4-hydroxybutyl acetate | LC-APCI-MS | ~30 ng/mL | ~90 ng/mL | >0.995 | < 5% |
| GC-MS | ~15 ng/mL | ~45 ng/mL | >0.998 | < 4% |
Experimental Protocols
Detailed methodologies for both the proposed LC-MS and a standard GC-MS analysis are provided below.
Proposed LC-MS Method
This method is designed for the analysis of this compound and its less volatile intermediates and byproducts.
-
Instrumentation: HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an APCI source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (APCI):
-
Ionization Mode: Positive.
-
Corona Discharge Current: 4.0 µA.
-
Vaporizer Temperature: 400 °C.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (Nitrogen) Flow: 5 L/min.
-
Drying Gas Temperature: 350 °C.
-
Scan Mode: Selected Ion Monitoring (SIM) for target analytes.
-
Standard GC-MS Method
This is a conventional and robust method for the analysis of volatile compounds like this compound and its starting materials.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-300.
-
Visualizing the Processes
The following diagrams, created using the DOT language, illustrate the synthetic pathway and the analytical workflows.
Synthesis of this compound.
LC-MS Experimental Workflow.
GC-MS Experimental Workflow.
Comparison and Recommendations
GC-MS stands out as the more sensitive, robust, and cost-effective method for the routine analysis of this compound and its volatile reaction intermediates. Its high resolution and well-established libraries make it ideal for identifying and quantifying known impurities. For quality control and routine monitoring where the analytes are volatile and thermally stable, GC-MS is the recommended technique.
LC-MS , particularly with an APCI source, offers a viable alternative, especially when dealing with less volatile or thermally labile byproducts that may not be amenable to GC analysis. While it may exhibit lower sensitivity for the primary volatile components compared to GC-MS, its versatility in handling a broader range of compound polarities and molecular weights makes it a valuable tool for in-depth impurity profiling and for the analysis of complex reaction mixtures where unknown, less volatile species may be present. However, the potential for matrix effects requires more rigorous method development and validation.
In a research and development setting, employing both techniques can provide a comprehensive understanding of the reaction chemistry. GC-MS can be used for routine monitoring of the main components, while LC-MS can be utilized for the characterization of less volatile impurities and degradation products.
Purity Analysis of Synthesized 4-Chlorobutyl Acetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-Chlorobutyl acetate (B1210297), a key building block in the synthesis of various pharmaceutical compounds. Experimental data, detailed protocols, and a comparative look at alternative synthetic approaches are presented to aid in the selection of appropriate quality control measures.
4-Chlorobutyl acetate is a crucial intermediate in the synthesis of novel cyclic ADP-ribose (cADPR) derivatives and Transient Receptor Potential Melastatin 2 (TRPM2) antagonists, both of which are significant targets in drug discovery. The purity of this reagent can directly impact the yield and purity of the final active pharmaceutical ingredient (API). This guide outlines the common methods for its synthesis, potential impurities, and the analytical techniques used to ensure its quality.
Synthesis and Potential Impurities
A prevalent method for synthesizing this compound involves the reaction of tetrahydrofuran (B95107) with acetyl chloride, often catalyzed by zinc chloride. While effective, this process can lead to the formation of several impurities that must be identified and quantified.
Common Synthesis Reaction:
Tetrahydrofuran + Acetyl Chloride --(ZnCl₂)--> this compound
Potential Impurities:
Based on the synthetic route, the following impurities may be present in the final product:
-
Unreacted Starting Materials: Tetrahydrofuran and acetyl chloride.
-
Catalyst Residues: Zinc chloride.
-
Byproducts: The reaction can also yield higher molecular weight ethers. One notable byproduct is the acetate of ditetramethylene glycol chlorohydrin (CH₃CO₂(CH₂)₄O(CH₂)₄Cl) and a related tertiary ether (CH₃CO₂(CH₂)₄O(CH₂)₄O(CH₂)₄Cl).
Purity Analysis: A Comparative Overview of Analytical Techniques
Several analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and available instrumentation.
| Analytical Technique | Information Provided | Typical Purity Levels Detected | Advantages | Disadvantages |
| Gas Chromatography (GC) | Quantitative purity assessment, detection of volatile impurities. | >97.0%[1] | High resolution, sensitive, quantitative. | May not be suitable for thermally labile compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and byproducts. | Qualitative and quantitative | Provides structural information for impurity identification. | More complex instrumentation and data analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation, identification and quantification of impurities. | Qualitative and quantitative | Provides detailed structural information, non-destructive. | Lower sensitivity compared to GC for trace impurities. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the purity analysis of this compound.
Gas Chromatography (GC) Protocol
Objective: To determine the purity of this compound and quantify volatile impurities.
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
Column: A nonpolar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
Injector Temperature: 250°C
Detector Temperature: 280°C
Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable solvent such as dichloromethane.
Injection Volume: 1 µL
Data Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the structure of this compound and identify any impurities.
Instrumentation: 400 MHz NMR spectrometer.
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay (d1): 5 seconds
-
Pulse width: 90°
-
Spectral width: 16 ppm
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay (d1): 2 seconds
-
Pulse program: Proton-decoupled
Data Analysis: The ¹H and ¹³C NMR spectra should be compared to reference spectra of pure this compound[2]. The presence of unexpected signals may indicate impurities, which can be identified based on their chemical shifts and coupling patterns. Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard to the sample.
Experimental Workflow for Purity Analysis
Caption: Workflow for the purity analysis of synthesized this compound.
Alternatives to this compound in Synthesis
For specific applications, alternative synthetic strategies that circumvent the use of this compound may be considered.
Synthesis of Cyclic ADP-Ribose (cADPR) Analogs
Research has shown the synthesis of cADPR analogs where the ribose moiety is replaced with ether or alkane chains.[3] These approaches start from a protected imidazole (B134444) nucleoside and build the cyclic structure without the need for a 4-halobutyl intermediate. This can be advantageous in avoiding potential impurities associated with the synthesis of this compound.
Synthesis of TRPM2 Antagonists
In the development of TRPM2 antagonists, which are often adenosine (B11128) 5'-diphosphoribose analogues, various modifications to the adenosine and ribose moieties have been explored.[4] Some synthetic routes may utilize alternative alkylating agents or build the molecule in a way that does not require a pre-functionalized four-carbon chain like this compound. Researchers should consult the specific literature for the desired antagonist to explore these alternative pathways.
Signaling Pathway Involving cADPR
Caption: Simplified signaling pathway of cyclic ADP-ribose (cADPR).
Conclusion
The purity of this compound is a critical factor in the successful synthesis of various drug candidates. A combination of analytical techniques, particularly GC and NMR, provides a robust framework for quality control. This guide has outlined the key considerations for purity analysis, provided detailed experimental protocols, and offered a glimpse into alternative synthetic strategies. By implementing rigorous purity assessment, researchers can enhance the reliability and reproducibility of their synthetic efforts in the pursuit of novel therapeutics.
References
- 1. geno-chem.com [geno-chem.com]
- 2. This compound(6962-92-1) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis and agonist activity of cyclic ADP-ribose analogues with substitution of the northern ribose by ether or alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of TRPM2 channel by two novel synthesized ADPR analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Treosulfan: A Viable Alternative to Busulfan in Conditioning Regimens
For researchers, scientists, and drug development professionals in the field of hematopoietic stem cell transplantation (HSCT), the choice of conditioning regimen is a critical determinant of patient outcomes. Busulfan-based regimens have long been a cornerstone of myeloablative conditioning. However, the emergence of treosulfan (B1682457) has presented a compelling alternative, offering a potentially more favorable balance of efficacy and toxicity. This guide provides an objective comparison of treosulfan and busulfan (B1668071), supported by experimental data, to inform preclinical and clinical research decisions.
Mechanism of Action: A Tale of Two Alkylating Agents
Both treosulfan and busulfan are bifunctional alkylating agents that exert their cytotoxic effects by damaging cellular DNA, ultimately leading to apoptosis in rapidly dividing cells like hematopoietic stem cells and malignant cells.[1][2] However, their activation pathways and modes of DNA interaction differ significantly.
Treosulfan , a prodrug, undergoes non-enzymatic conversion in the aqueous environment of the bloodstream into its active epoxide metabolites.[3][4] These epoxides are highly reactive and form covalent bonds with DNA, leading to both intra- and interstrand cross-links.[3] This extensive DNA damage overwhelms cellular repair mechanisms, triggering cell cycle arrest and apoptosis.[3]
Busulfan , on the other hand, is directly active and does not require metabolic activation to the same extent.[1] It primarily alkylates the N7 position of guanine (B1146940) bases in DNA, leading to the formation of DNA-protein cross-links and interstrand cross-links.[1][5][6] This disruption of DNA integrity similarly inhibits DNA replication and transcription, inducing cell death.[1]
Head-to-Head Clinical Performance: Efficacy and Safety
Numerous clinical studies have compared the efficacy and safety of treosulfan-based and busulfan-based conditioning regimens, particularly in patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) undergoing allogeneic HSCT.
A pivotal phase III randomized controlled trial (NCT00822393) and subsequent meta-analyses have provided robust comparative data.[7][8] Treosulfan-based regimens, typically in combination with fludarabine, have demonstrated at least non-inferiority, and in some cases superiority, to busulfan-based regimens in terms of key clinical endpoints.[7][8]
Efficacy:
Meta-analyses of multiple studies have shown that treosulfan-based conditioning is associated with improved overall survival (OS) compared to busulfan-based regimens.[7] However, there appears to be no significant difference in leukemia-free survival (LFS) or relapse incidence (RI) between the two approaches.[7]
Toxicity:
A significant advantage of treosulfan appears to lie in its toxicity profile. Treosulfan-based regimens have been consistently associated with a lower incidence of acute graft-versus-host disease (aGvHD).[7][9] While there is no significant difference in the rates of chronic GvHD (cGvHD), the reduction in severe acute complications is a notable benefit.[7] Furthermore, some studies suggest a lower risk of specific toxicities like sinusoidal obstruction syndrome and neurotoxicity with treosulfan.[10][11] Non-relapse mortality (NRM) rates are generally comparable between the two regimens, though some analyses suggest a trend towards lower NRM with treosulfan.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies of treosulfan and busulfan-based conditioning regimens.
| Efficacy Outcomes | Hazard Ratio (HR) [95% CI] | p-value | Reference |
| Overall Survival (OS) | 0.80 [0.71-0.90] (Favors Treosulfan) | <0.05 | [7] |
| Leukemia-Free Survival (LFS) | 0.98 [0.87-1.12] | NS | [7] |
| Relapse Incidence (RI) | 0.96 [0.71-1.31] | NS | [7] |
| Safety Outcomes | Hazard Ratio (HR) [95% CI] | p-value | Reference |
| Acute GvHD (aGvHD) | 0.70 [0.59-0.82] (Favors Treosulfan) | <0.05 | [7] |
| Chronic GvHD (cGvHD) | 0.94 [0.81-1.09] | NS | [7] |
| Non-Relapse Mortality (NRM) | 0.84 [0.71-1.01] | NS | [7] |
NS: Not Significant
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are representative experimental protocols for treosulfan- and busulfan-based conditioning regimens as described in key clinical trials.
Treosulfan-Based Conditioning Regimen (Example from NCT00822393)[8]
-
Patient Population: Adults with AML or MDS at increased risk for standard conditioning therapies.[12]
-
Conditioning Agents:
-
GvHD Prophylaxis: Typically consists of a calcineurin inhibitor (e.g., cyclosporine or tacrolimus) in combination with methotrexate.[13]
Busulfan-Based Conditioning Regimen (Example from NCT00822393)[8]
-
Patient Population: Adults with AML or MDS at increased risk for standard conditioning therapies.[12]
-
Conditioning Agents:
-
Busulfan: 0.8 mg/kg administered as a 2-hour intravenous infusion every 6 hours for 4 consecutive days (total of 16 doses) for a total dose of 12.8 mg/kg. Some reduced-intensity regimens may use a total dose of 6.4 mg/kg.[8][14] Pharmacokinetic monitoring to adjust the busulfan dose is often employed.[15]
-
Fludarabine: 30 mg/m² administered intravenously daily for 5 consecutive days (days -6 to -2).[15]
-
-
GvHD Prophylaxis: Similar to the treosulfan arm, typically involving a calcineurin inhibitor and methotrexate.[15]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
References
- 1. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 2. Treosulfan: Uses, Side Effects & Dosage | Healio [healio.com]
- 3. What is the mechanism of Treosulfan? [synapse.patsnap.com]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. DNA intrastrand cross‐link at the 5′‐GA‐3′ sequence formed by busulfan and its role in the cytotoxic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA intrastrand cross-link at the 5'-GA-3' sequence formed by busulfan and its role in the cytotoxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Long-Term Outcomes of Treosulfan- vs. Busulfan-Based Conditioning Regimen for Patients With Myelodysplastic Syndrome and Acute Myeloid Leukemia Before Hematopoietic Cell Transplantation: A Systematic Review and Meta-Analysis [frontiersin.org]
- 8. Treosulfan compared with reduced-intensity busulfan improves allogeneic hematopoietic cell transplantation outcomes of older acute myeloid leukemia and myelodysplastic syndrome patients: Final analysis of a prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Treosulfan is a safe and effective alternative to busulfan for conditioning in adult allogeneic HSCT patients: Data from a single center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. scispace.com [scispace.com]
- 15. ascopubs.org [ascopubs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Chlorobutyl Acetate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 4-Chlorobutyl acetate (B1210297), a versatile solvent and intermediate. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, eye protection, and face protection. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1] In case of a spill, soak up the material with an inert absorbent such as sand or silica (B1680970) gel and collect it for disposal.[1]
Disposal Protocol: A Step-by-Step Approach
The primary and universally recommended method for the disposal of 4-Chlorobutyl acetate is to use a licensed and approved waste disposal company.[1][2] Do not dispose of this chemical down the drain or mix it with other waste.
-
Waste Classification : Chemical waste generators are responsible for determining if this compound is classified as a hazardous waste according to local, regional, and national regulations.[1] This classification will dictate the specific disposal requirements.
-
Container Management :
-
Leave the chemical in its original container whenever possible.
-
If transferring to a waste container, ensure the container is sturdy, leak-proof, and compatible with this compound.
-
Label the waste container clearly with the full chemical name ("this compound") and appropriate hazard warnings (e.g., "Combustible Liquid," "Harmful if Swallowed").[2]
-
-
Storage Pending Disposal :
-
Engage a Professional Waste Disposal Service :
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety data for this compound.
| Property | Value | Source |
| CAS Number | 6962-92-1 | [1] |
| Molecular Formula | C₆H₁₁ClO₂ | [3] |
| Molecular Weight | 150.60 g/mol | |
| Boiling Point | 92 °C / 197.6 °F @ 22 mmHg | [1] |
| Flash Point | 64 °C / 147.2 °F | [1] |
| Specific Gravity | 1.080 | [1] |
| GHS Hazard Statements | H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [2][4] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe management and disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
